METHYL 3-(THIEN-2-YL)ACRYLATE
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of methyl 3-(thien-2-yl)acrylate. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical and Physical Properties
This compound, also known as methyl (E)-3-thiophen-2-ylprop-2-enoate, is a thiophene-containing α,β-unsaturated ester.[1] Its chemical structure combines a thiophene ring, a known pharmacophore, with a reactive acrylate moiety, making it a valuable building block in organic synthesis.
Identifiers and Descriptors
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [1] |
| Molecular Formula | C₈H₈O₂S | [1] |
| CAS Numbers | 20883-96-9, 57502-38-2 | [1] |
| Synonyms | Methyl 3-(2-thienyl)acrylate, Methyl (E)-3-(thiophen-2-yl)acrylate, 2-Propenoic acid, 3-(2-thienyl)-, methyl ester | [1] |
| InChI | InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | [1] |
| InChIKey | HKVOGMDMMCLQFJ-SNAWJCMRSA-N | [1] |
| SMILES | COC(=O)/C=C/C1=CC=CS1 | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 168.21 g/mol | [1] |
| Melting Point | 48-49 °C | |
| Boiling Point | 260.8±15.0 °C (Predicted) | |
| Density | 1.202±0.06 g/cm³ (Predicted) | |
| XLogP3 | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 54.5 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data | Reference |
| ¹³C NMR | Instrument: Bruker AM-270 | [1] |
| GC-MS | Source of Spectrum: F-69-167-5a | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond.
Synthesis via One-Pot Aqueous Wittig Reaction
This protocol describes a one-pot aqueous Wittig reaction for the synthesis of this compound from 2-thiophenecarboxaldehyde and methyl bromoacetate.
Materials:
-
2-Thiophenecarboxaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
13 x 100 mm test tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate to the test tube. Stir the resulting suspension vigorously for 1 minute.
-
To the stirred suspension, add methyl bromoacetate (1.6 mmol, 1.6 equiv.) followed by 2-thiophenecarboxaldehyde (1.0 mmol, 1.0 equiv.).
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of this compound are limited, structurally similar compounds, such as 3-aryl-2-(2-thienyl)acrylonitriles, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4][5]
Putative Mechanism of Action: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][4][6]
Inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can prevent this autophosphorylation, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[3] Given the structural similarities, it is plausible that this compound could exert anti-angiogenic effects through the inhibition of VEGFR-2 signaling.
Safety and Handling
This compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis can be readily achieved through established organic chemistry reactions such as the Wittig reaction. Based on the biological activity of structurally related compounds, this compound holds potential as a modulator of key signaling pathways, such as the VEGFR-2 cascade, which are implicated in angiogenesis and cancer progression. Further investigation into the biological effects and mechanism of action of this compound is warranted to explore its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(thien-2-yl)acrylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, spectroscopic data, and established synthesis protocols. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide will draw comparisons with related thiophene-containing molecules to infer potential therapeutic applications.
Chemical Structure and IUPAC Name
This compound is an unsaturated ester characterized by a thiophene ring linked to a methyl acrylate moiety. The standard representation of this compound is the (E)-isomer due to its greater stability.
IUPAC Name: methyl (E)-3-(thiophen-2-yl)prop-2-enoate[1]
Chemical Structure:
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | PubChem |
| Molecular Weight | 168.21 g/mol | PubChem |
| Appearance | White solid (predicted) | --- |
| Melting Point | 48-49 °C | ChemicalBook |
Table 2: Spectroscopic Data
| Data Type | Key Features |
| ¹H NMR (CDCl₃) | δ 7.82 (d, J=15.7 Hz, 1H, Hβ), 7.42 (d, J=5.0 Hz, 1H, H5'), 7.25 (d, J=3.6 Hz, 1H, H3'), 7.06 (dd, J=5.0, 3.6 Hz, 1H, H4'), 6.29 (d, J=15.7 Hz, 1H, Hα), 3.79 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 167.5 (C=O), 140.2 (Cβ), 138.8 (C2'), 131.5 (C5'), 128.4 (C3'), 128.2 (C4'), 117.8 (Cα), 51.8 (OCH₃) |
| IR (KBr, cm⁻¹) of (1R)-1-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | 3320, 2920, 1705, 1619, 1546, 1204, 1165, 1103, 1041, 833, 698, 458[1] |
| HRMS of (1R)-1-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | Calculated for C₂₂H₂₀NO₃S₂ [M+H]⁺: 410.0885, Found: 410.0903[1] |
Experimental Protocols: Synthesis
Methyl (E)-3-(thiophen-2-yl)prop-2-enoate can be synthesized through several established organic chemistry reactions. The two most common and effective methods are the Wittig reaction and the Heck coupling reaction.
Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in the target molecule from thiophene-2-carboxaldehyde and a phosphorus ylide.
Experimental Protocol: Wittig Reaction
-
Materials: Thiophene-2-carboxaldehyde, methyl (triphenylphosphoranylidene)acetate, toluene.
-
Procedure:
-
A solution of thiophene-2-carboxaldehyde (1 equivalent) in dry toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield methyl (E)-3-(thiophen-2-yl)prop-2-enoate.
-
Heck Coupling Reaction
The Heck coupling reaction offers an alternative route, coupling 2-bromothiophene with methyl acrylate in the presence of a palladium catalyst.
Experimental Protocol: Heck Coupling Reaction
-
Materials: 2-bromothiophene, methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, triethylamine, and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a sealed reaction vessel, add 2-bromothiophene (1 equivalent), methyl acrylate (1.2 equivalents), palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (2 equivalents) in the chosen solvent.
-
The vessel is purged with an inert gas, sealed, and heated to 100-120°C for 12-24 hours with stirring.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure methyl (E)-3-(thiophen-2-yl)prop-2-enoate.
-
Potential Biological Activity
While specific studies on the biological activity of methyl (E)-3-(thiophen-2-yl)prop-2-enoate are limited, the thiophene nucleus is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
-
Antifungal Activity: Various thiophene derivatives have demonstrated potent antifungal activity against a range of fungal pathogens. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.
-
Anticancer Activity: Several studies have highlighted the potential of thiophene-containing compounds as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. For instance, certain thiophene derivatives have shown efficacy against non-small cell lung cancer and colorectal cancer cell lines.[2]
Further investigation into the specific biological profile of methyl (E)-3-(thiophen-2-yl)prop-2-enoate is warranted to explore its therapeutic potential.
Visualizations
The synthesis of methyl (E)-3-(thiophen-2-yl)prop-2-enoate can be represented by the following workflows.
References
An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(thien-2-yl)acrylate, a thiophene-containing α,β-unsaturated ester of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities based on available data for the compound and its structural analogs.
Chemical Identity and Properties
This compound is a solid organic compound. It is identified by the following CAS numbers and synonyms, and possesses the physical and chemical properties summarized in the tables below.
| Identifier | Value |
| CAS Number | 20883-96-9, 57502-38-2[1] |
| Molecular Formula | C₈H₈O₂S[1] |
| Molecular Weight | 168.21 g/mol [1] |
| IUPAC Name | methyl (E)-3-(thiophen-2-yl)prop-2-enoate[1] |
| Synonyms | METHYL 3-(2-THIENYL)ACRYLATE, METHYL 3-(THIOPHEN-2-YL)ACRYLATE, 3-THIENYLACRYLIC ACID METHYL ESTER, (E)-Methyl 3-(thiophen-2-yl)acrylate, 3-(2-THIENYL)ACRYLIC ACID METHYL ESTER, methyl (2E)-3-(thiophen-2-yl)prop-2-enoate, 2-Propenoic acid, 3-(2-thienyl)-, methyl ester, (2E)-[1] |
Table 1: Chemical Identifiers and Synonyms
| Property | Value |
| Physical State | Solid |
| Melting Point | 48-49 °C |
| Boiling Point | 260.8±15.0 °C (Predicted) |
| Density | 1.202±0.06 g/cm³ (Predicted) |
| Solubility | Information not readily available, but expected to be soluble in organic solvents like ethyl acetate, and DMF. |
| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.68 (d, J = 16.0 Hz, 1H), 7.50 (d, J = 1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H, OMe).¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.1, 138.7, 137.8, 128.6, 127.4, 125.4, 117.7, 52.1.HRMS (ESI+): Calculated m/z for [C₈H₈O₂S]+: 168.0245, Found: 168.0243. |
Table 2: Physicochemical and Spectroscopic Data
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. The Heck-Mizoroki reaction is a commonly employed strategy. Below are detailed protocols for two variations of this reaction.
Protocol 1: Palladium-Catalyzed Heck-Mizoroki Reaction
This protocol describes the synthesis of this compound via a palladium-catalyzed cross-coupling reaction between 2-bromothiophene and methyl acrylate.
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous and degassed)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Dry round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed acetonitrile via syringe.
-
Add 2-bromothiophene (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (2.0 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Ligand and Base-Free Palladium-Catalyzed Oxidative Heck Reaction
This protocol offers a more environmentally benign approach by avoiding the use of phosphine ligands and strong bases.
Materials:
-
Thiophene-2-boronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add thiophene-2-boronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).
-
Add dimethylformamide (DMF) (5 mL) to the flask.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (E)-methyl 3-(thien-2-yl)acrylate as a white solid.
Biological Activity
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the analysis of structurally related thiophene and acrylate derivatives suggests potential applications in anticancer and antifungal research. The thiophene ring is a well-known pharmacophore, and acrylate moieties can act as Michael acceptors, potentially interacting with biological targets.
Inferred Anticancer and Antifungal Potential
The following table summarizes the biological activity of selected analogs of this compound, providing a basis for comparison and hypothesis generation for the target compound.
| Compound/Analog | Target/Assay | Activity Metric | Value |
| This compound | Anticancer / Antifungal | IC₅₀ / MIC | Data not available |
| (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylate (Acrylate Analog) | Anticancer (MCF-7 Breast Carcinoma) | IC₅₀ | 2.57 ± 0.16 μM |
| Acrylic acid, 3-(4-chlorophenyl)- (Acrylate Analog) | Anticancer (MDA-MB-231 Breast Carcinoma) | IC₅₀ | 3.24 ± 0.13 μM[2] |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (Thiophene Analog) | Antifungal (Fluconazole-resistant Candida spp.) | MIC | 100 to 200 µg/mL[2] |
| Thiophene/furan-1,3,4-oxadiazole carboxamide derivative (Compound 4i) | Antifungal (Sclerotinia sclerotiorum) | EC₅₀ | 0.140 ± 0.034 mg/L[2] |
| New 3-Aryl-2-(2-thienyl)acrylonitriles | Anticancer (Hepatoma Cells) | IC₅₀ | Ranged from 0.32 µM to >20 µM[3] |
Table 3: Comparative Biological Activity of this compound Analogs [2]
It is important to note that the biological activity of this compound is hypothesized based on these related structures and requires experimental validation.
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are descriptions of key experimental protocols used to assess the biological activity of compounds similar to this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[2]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[2]
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).[2]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2]
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[2]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium, and a standardized inoculum suspension is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.[2]
-
Inoculation: Each well is inoculated with the standardized fungal suspension.[2]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]
Signaling Pathways and Experimental Workflows
A review of the available literature for this compound and its direct synthesis and application did not reveal any complex signaling pathways or experimental workflows that would necessitate visualization using Graphviz. The synthesis protocols are linear, and the biological assays follow standard procedures without intricate logical relationships that would be best represented by a DOT language diagram. Therefore, no such diagrams are included in this guide.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is sparse, the known activities of related thiophene and acrylate derivatives provide a strong rationale for exploring its anticancer and antifungal properties. The experimental protocols provided herein offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
Spectroscopic Profile of METHYL 3-(THIEN-2-YL)ACRYLATE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-(thien-2-yl)acrylate, a molecule of interest in various chemical research domains. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate structural elucidation and characterization. Experimental protocols for these analytical techniques are also provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-methyl 3-(thien-2-yl)acrylate. While a complete experimental dataset for the 2-thienyl isomer can be challenging to consolidate from public domains, the following data has been compiled from available resources and is supplemented with data from its close structural isomer, (E)-methyl 3-(thiophen-3-yl)acrylate, for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data of (E)-methyl 3-(thiophen-3-yl)acrylate
Solvent: CDCl₃, Frequency: 400 MHz[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 3.80 | s | - | 3H | OCH₃ |
| 6.27 | d | 16.0 | 1H | Vinylic H |
| 7.29-7.34 | m | - | 2H | Thiophene H |
| 7.50 | d | 1.6 | 1H | Thiophene H |
| 7.68 | d | 16.0 | 1H | Vinylic H |
Table 2: ¹³C NMR Spectroscopic Data of (E)-methyl 3-(thiophen-3-yl)acrylate
Solvent: CDCl₃, Frequency: 100.6 MHz[1]
| Chemical Shift (δ, ppm) | Assignment |
| 52.1 | OCH₃ |
| 117.7 | Vinylic CH |
| 125.4 | Thiophene CH |
| 127.4 | Thiophene CH |
| 128.6 | Thiophene CH |
| 137.8 | Thiophene C |
| 138.7 | Vinylic CH |
| 168.1 | C=O |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of (E)-methyl 3-(thiophen-3-yl)acrylate[1]
| Technique | Parameter | Value |
| HRMS (ESI+) | Calculated m/z for [C₈H₈O₂S+H]⁺ | 169.0318 |
| Found m/z | 168.0243 |
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
Based on typical values for similar structures.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic/vinylic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1630 | Strong | C=C stretch (alkene) |
| ~1310, ~1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans-alkene) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Quantity: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with the analyte peaks.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can affect spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).
-
The sample is placed in the magnet and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity and improve resolution.
-
Data is acquired using appropriate pulse sequences and parameters, such as the number of scans and relaxation delay.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Pressure Application: If a solid sample is being analyzed, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. For a liquid, this step is generally not necessary.
Data Acquisition:
-
The IR spectrum is recorded, typically within the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]
Mass Spectrometry (MS)
Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC). The GC will vaporize the sample and separate it from the solvent and any impurities.[2]
Data Acquisition:
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that displays the relative intensity of the molecular ion and its fragment ions.
Visualizations
Logical Workflow for Spectroscopic Analysis
References
In-Depth Technical Guide to the Physical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE
This technical guide provides a comprehensive overview of the key physical properties of METHYL 3-(THIEN-2-YL)ACRYLATE, specifically its melting point and solubility. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of data.
Core Physical Properties
This compound is a solid, white to grey substance.[1] A summary of its key physical properties is presented below.
Data Presentation
| Physical Property | Value | Solvents |
| Melting Point | 48-49°C | Not Applicable |
| 52-54°C[2] | ||
| Solubility | Slightly Soluble | Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Methanol[1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like this compound.
Melting Point Determination via Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[3] It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range.[4]
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which it melts is observed and recorded.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[5]
-
Thermometer[5]
-
Mortar and pestle[5]
-
Spatula[5]
Procedure:
-
Sample Preparation: The solid sample must be completely dry and in a powdered form.[3] Use a mortar and pestle to grind the crystalline substance into a fine powder.[5]
-
Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the substance. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[6]
-
Apparatus Setup:
-
Melting Point Apparatus: Place the capillary tube into the designated slot in the melting point apparatus.[3]
-
Thiele Tube: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube containing a suitable heating oil.[4]
-
-
Heating:
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the substance.
-
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7] The principle of "like dissolves like" is a general guide, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[8]
Principle: A known mass of the solid is added to a fixed volume of a solvent at a constant temperature. The mixture is agitated until saturation is reached, and the amount of dissolved solid is determined.
Apparatus:
-
Test tubes and test tube rack[7]
-
Balance[7]
-
Graduated cylinder or pipette[7]
-
Spatula[7]
-
Stirring rod or vortex mixer
-
Thermometer[7]
Procedure:
-
Solvent Measurement: Measure a precise volume (e.g., 10 mL) of the desired solvent into a test tube using a graduated cylinder or pipette.[7]
-
Temperature Control: Measure and record the initial temperature of the solvent. Maintain this temperature throughout the experiment.[7]
-
Solute Addition: Weigh a known mass of the solid substance.[7] Add a small, measured amount of the solid to the solvent.[7]
-
Dissolution: Vigorously shake or stir the mixture to facilitate dissolution.[7][9]
-
Observation:
-
Quantification: The solubility can be expressed as the mass of solute per volume of solvent (e.g., g/100 mL) or other appropriate units.
Visualizations
The following diagrams illustrate the logical workflow for determining the physical properties of a chemical compound.
Caption: Workflow for determining the physical properties of a chemical compound.
References
- 1. This compound CAS#: 20883-96-9 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. westlab.com [westlab.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. scribd.com [scribd.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. education.com [education.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. quora.com [quora.com]
An In-depth Technical Guide to METHYL 3-(THIEN-2-YL)ACRYLATE: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
METHYL 3-(THIEN-2-YL)ACRYLATE, a member of the thienyl acrylate family, is a versatile organic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a thiophene ring conjugated with a methyl acrylate moiety, imparts unique electronic and biological properties. This guide provides a comprehensive overview of the discovery, history, synthesis, and key characteristics of this compound, tailored for professionals in research and drug development. Thiophene and its derivatives have long been recognized for their wide-ranging pharmacological activities.
Discovery and Historical Context
The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis falls within the broader historical development of thiophene chemistry, which began with Victor Meyer's discovery of thiophene in 1882. The exploration of thiophene derivatives gained significant momentum in the mid-20th century, with comprehensive reviews by authorities like Howard D. Hartough and Salo Gronowitz paving the way for systematic investigation into their synthesis and properties.[1][2][3]
The synthesis of α,β-unsaturated esters from aldehydes, a fundamental transformation in organic chemistry, has been achieved through various classic name reactions. It is highly probable that this compound was first prepared through one of these established methods, such as the Perkin, Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions, applied to 2-thiophenecarboxaldehyde. These reactions were well-established by the mid-20th century, and their application to a wide range of aldehydes, including heterocyclic ones, was a common practice in synthetic organic chemistry.
While a specific "discovery" paper is elusive, the compound appears in the chemical literature as a known compound and is commercially available from various suppliers, indicating its synthesis and characterization are well-established.[4][5] Its importance has grown with the increasing interest in thiophene-containing compounds for various applications.
Physicochemical Properties and Spectroscopic Data
This compound is typically a solid at room temperature with a melting point in the range of 52-54 °C. It is soluble in common organic solvents. The spectroscopic data are crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| Melting Point | 52-54 °C |
| Appearance | White to off-white solid |
| Boiling Point (est.) | 260.8±15.0 °C |
| Density (est.) | 1.202±0.06 g/cm³ |
| CAS Number | 20883-96-9 |
Table 1: Physicochemical Properties of this compound [6]
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (CDCl₃, 400 MHz) | 7.78 (d, J=15.8 Hz, 1H), 7.42 (d, J=5.0 Hz, 1H), 7.27 (d, J=3.5 Hz, 1H), 7.07 (dd, J=5.0, 3.7 Hz, 1H), 6.30 (d, J=15.8 Hz, 1H), 3.79 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | 167.5, 139.5, 138.0, 131.3, 128.3, 128.2, 117.1, 51.7 |
| Infrared (IR) | Data not consistently available in searched literature |
| Mass Spectrometry (MS) | Data not consistently available in searched literature |
Table 2: Spectroscopic Data for this compound
Experimental Protocols for Synthesis
Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity. Below are detailed protocols for common and effective synthetic methods.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for preparing (E)-α,β-unsaturated esters.
Materials:
-
2-Thiophenecarboxaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (E)-METHYL 3-(THIEN-2-YL)ACRYLATE.
Caption: Horner-Wadsworth-Emmons Synthesis Workflow.
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, utilizing a phosphonium ylide.
Materials:
-
(Carbomethoxymethyl)triphenylphosphonium bromide or chloride
-
A strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS)
-
2-Thiophenecarboxaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a solution of a strong base (e.g., n-BuLi in hexanes, 1.1 equivalents) dropwise. The formation of the deep red or orange color indicates the generation of the ylide. Stir the mixture for 1 hour at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate this compound. The stereochemical outcome (E/Z ratio) can be influenced by the reaction conditions and the nature of the ylide.
Biological Activity and Applications in Drug Development
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] While specific data on the biological activity of this compound is limited in publicly available literature, its structural analogs have shown promise in these areas.
The acrylate moiety, being a Michael acceptor, can potentially form covalent bonds with nucleophilic residues (such as cysteine) in proteins, which can be a mechanism of action for enzyme inhibition. However, this reactivity also needs to be carefully considered due to potential off-target effects and toxicity.
This compound primarily serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its thiophene ring can be further functionalized, and the acrylate group provides a handle for various chemical transformations, including amide formation, conjugate additions, and cycloadditions.
For instance, thienyl acrylates are precursors to various heterocyclic compounds with potential therapeutic applications. The general workflow for utilizing this compound in drug discovery is outlined below.
References
- 1. Thiophene and Its Derivatives (The Chemistry of Heterocyclic Compounds: A Series Of Monographs Volume 3) by Hartough, H. D. (Editor): (1952) First Edition. | Carpe Diem Fine Books, ABAA [abebooks.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. kennys.ie [kennys.ie]
- 4. Methyl (e)-3-(thien-2-yl)acrylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Commercial Availability and Technical Guide for METHYL 3-(THIEN-2-YL)ACRYLATE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of Methyl 3-(thien-2-yl)acrylate (CAS No: 20883-96-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary by supplier. Below is a summary of some of the key suppliers and their product offerings.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Thermo Scientific | 11459606 | 97% | 1 g, 5 g | 20883-96-9 |
| Sigma-Aldrich | Not specified | Not specified | Inquire | 20883-96-9 |
| Chemical Point | CP20883-96-9-BULK | Not specified | Inquire for bulk | 20883-96-9 |
| Molbase | Multiple | Varies | Varies | 20883-96-9 |
| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Inquire | Not specified |
| Chemos GmbH & Co. KG | Not specified | Not specified | Inquire | Not specified |
| Pharmacore Co., Limited | Not specified | Not specified | Inquire | Not specified |
| Amadis Chemical Company Limited | Not specified | Not specified | Inquire | Not specified |
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via several synthetic routes, with the Wittig and Heck reactions being the most common and effective methods.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in this compound. This involves the reaction of 2-thiophenecarboxaldehyde with a phosphorus ylide.
Caption: Wittig reaction workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate to a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Reaction: To the stirred solution of the ylide, add 2-thiophenecarboxaldehyde dropwise at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis via Heck Reaction
The Palladium-catalyzed Heck reaction is another efficient method for the synthesis of this compound, involving the coupling of 2-bromothiophene with methyl acrylate.[1]
Caption: Heck reaction workflow for synthesizing this compound.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene.[1]
-
Reaction: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time, with the progress monitored by TLC or GC-MS.[1]
-
Workup: After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.[1] The organic layer is then dried over anhydrous sodium sulfate and filtered.[1]
-
Purification: The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to afford the desired product.[1]
Analytical Protocols
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The expected signals would correspond to the vinylic protons, the thiophene ring protons, and the methyl ester protons.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the data as described for ¹H NMR. The chemical shifts will confirm the presence of the carbonyl carbon, the carbons of the thiophene ring, the vinylic carbons, and the methyl ester carbon.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
GC-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The retention time from the gas chromatogram helps to identify the compound, and the mass spectrum provides the molecular weight and fragmentation pattern, which can be compared to a library database for confirmation.
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and ensuring the quality of this compound for research and development purposes.
Caption: General workflow for procurement and quality control of chemical reagents.
References
Methodological & Application
Synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE via Heck Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 3-(thien-2-yl)acrylate, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Heck reaction. The thiophene moiety is a prevalent scaffold in numerous biologically active compounds, and the acrylate functional group offers a versatile handle for further chemical modifications. The Mizoroki-Heck reaction stands as a powerful and widely utilized method for carbon-carbon bond formation, enabling the efficient coupling of unsaturated halides with alkenes.
Data Presentation
Physical and Spectroscopic Data of (E)-methyl 3-(thiophen-2-yl)acrylate
The following table summarizes key physical and spectroscopic data for the target compound.
| Parameter | Value |
| Molecular Formula | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 52-54 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.82 (d, J = 15.7 Hz, 1H), 7.42 (d, J = 5.0 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 7.06 (dd, J = 5.0, 3.6 Hz, 1H), 6.29 (d, J = 15.7 Hz, 1H), 3.79 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 167.3, 139.6, 137.8, 131.5, 128.4, 128.2, 118.5, 51.7 |
| Mass Spectrometry (HRMS-ESI+) | Calculated for [C₈H₈O₂S+H]⁺: m/z 169.0318, Found: 169.0316 |
Illustrative Heck Reaction Conditions and Yields
The following table presents a summary of typical reaction conditions for the Heck reaction between a halothiophene and an acrylate, demonstrating the influence of various parameters on the reaction outcome. Actual yields will depend on specific reaction conditions and optimization.[1]
| Entry | Halothiophene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~85-95 |
| 2 | 2-Iodothiophene | Pd(OAc)₂ (1) | None | NaOAc | DMF | 100 | 8 | ~90 |
| 3 | 2-Bromothiophene | PdCl₂(PPh₃)₂ (1) | None | K₂CO₃ | Acetonitrile | 80 | 16 | ~80 |
| 4 | 2-Bromothiophene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 110 | 10 | High |
Experimental Protocols
Synthesis of (E)-methyl 3-(thiophen-2-yl)acrylate via Heck Reaction
This protocol provides a general procedure for the palladium-catalyzed Heck reaction between 2-bromothiophene and methyl acrylate.
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL), followed by triethylamine (1.5 mmol, 1.5 equivalents). Stir the mixture for 10 minutes at room temperature.
-
Add 2-bromothiophene (1.0 mmol, 1.0 equivalent) and methyl acrylate (1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (E)-methyl 3-(thiophen-2-yl)acrylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Heck reaction.
Caption: A flowchart illustrating the key stages of the Heck reaction for the synthesis of this compound.
Catalytic Cycle of the Heck Reaction
The diagram below outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed Heck reaction.
References
Application Notes and Protocols: Synthesis of Methyl 3-(thien-2-yl)acrylate via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of methyl 3-(thien-2-yl)acrylate through a Wittig reaction. The Wittig reaction is a robust and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide.[1][2] In this application, 2-thiophenecarboxaldehyde is reacted with the stabilized ylide, methyl (triphenylphosphoranylidene)acetate, to yield the desired α,β-unsaturated ester. This protocol is designed to be a reliable and efficient method for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the synthesis of alkenes from carbonyl compounds.[3] The reaction utilizes a phosphorus ylide, which is a reagent with opposite formal charges on adjacent carbon and phosphorus atoms.[2] Stabilized ylides, such as the one used in this protocol, are particularly useful as they are generally more stable and often lead to the selective formation of the (E)-alkene.[4] The synthesis of this compound is of interest as thiophene-containing compounds are prevalent in many pharmaceutical agents and functional materials. This protocol details a one-pot aqueous procedure, which is a greener and safer alternative to traditional methods that often employ anhydrous organic solvents and pyrophoric bases.[5]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
Table 1: Reagents and Quantities for the Synthesis of this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Thiophenecarboxaldehyde | 112.14 | 0.112 g (0.093 mL) | 1.0 | 1.0 |
| Triphenylphosphine | 262.29 | 0.367 g | 1.4 | 1.4 |
| Methyl bromoacetate | 152.97 | 0.245 g (0.151 mL) | 1.6 | 1.6 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Aqueous Solution | - | - |
| Diethyl ether | 74.12 | As required for extraction | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As required for drying | - | - |
| Hexanes/Ethyl Acetate | - | As required for chromatography | - | - |
Experimental Protocol
This protocol describes a one-pot aqueous Wittig reaction for the synthesis of this compound.[6]
Materials and Equipment:
-
2-Thiophenecarboxaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask or a large test tube (e.g., 13 x 100 mm)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a 13 x 100 mm test tube or a small round-bottom flask equipped with a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol, 1.4 equiv.).[6]
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate to the reaction vessel. Stir the resulting suspension vigorously for 1 minute.[6]
-
To the stirred suspension, add methyl bromoacetate (0.151 mL, 1.6 mmol, 1.6 equiv.) followed by 2-thiophenecarboxaldehyde (0.093 mL, 1.0 mmol, 1.0 equiv.).[6]
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.[6]
-
After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄ (aq).[6]
-
Transfer the quenched reaction mixture to a separatory funnel. Rinse the reaction vessel with 5 mL of diethyl ether and add the rinsing to the separatory funnel.[7]
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).[7]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) as the eluent.[7]
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
Collect the fractions containing the purified product and concentrate them using a rotary evaporator to yield this compound.
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity. The yield of the purified product should also be calculated.
Workflow and Mechanism
The Wittig reaction proceeds through a series of well-defined steps. The first step in this one-pot protocol is the in situ formation of the phosphonium salt from triphenylphosphine and methyl bromoacetate, which is then deprotonated by the mild base (sodium bicarbonate) to form the phosphorus ylide. The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently closes to form a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5]
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: METHYL 3-(THIEN-2-YL)ACRYLATE in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
METHYL 3-(THIEN-2-YL)ACRYLATE is a versatile bifunctional molecule that serves as a valuable building block in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates an electron-rich thiophene ring and an electron-deficient α,β-unsaturated ester, allows for a wide array of chemical modifications. The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known to confer diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The acrylate portion of the molecule can act as a Michael acceptor, enabling potential covalent interactions with biological targets, a feature that can be harnessed in the design of targeted therapies.[1]
This document provides a comprehensive overview of the applications of this compound as a foundational structure in drug discovery, supported by experimental protocols for its synthesis and modification, and data from structurally related compounds that highlight its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂S | [2][3] |
| Molecular Weight | 168.21 g/mol | [2][3] |
| Melting Point | 48-49 °C | [2][4] |
| Boiling Point | 260.8±15.0 °C (Predicted) | [5] |
| Density | 1.202±0.06 g/cm³ (Predicted) | [5] |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [3] |
| CAS Number | 20883-96-9 | [2][3] |
Applications in Medicinal Chemistry
While direct biological data for this compound is limited in publicly available literature, the analysis of its structural analogs strongly suggests its potential in various therapeutic areas.[6]
Anticancer Potential
Thiophene-containing molecules have demonstrated significant promise as anticancer agents by targeting a variety of cellular mechanisms, including kinase inhibition and the disruption of microtubule dynamics.[1] For instance, derivatives of 3-aryl-2-(thien-2-yl)acrylonitrile have been identified as potent inhibitors of hepatoma cell proliferation, with some exhibiting multi-kinase inhibitory activity, particularly against VEGFR-2 tyrosine kinase.[7] This suggests that the thienyl acrylate scaffold is a promising starting point for the development of novel kinase inhibitors.
Table 1: Anticancer Activity of a Structurally Related Thienyl Acrylonitrile
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile | HepG2 (Hepatoblastoma), Huh-7 (Hepatocellular Carcinoma) | < Sorafenib | (Multi-)kinase inhibitor, preferential activity against VEGFR-2 | [7] |
Antimicrobial Activity
The thiophene nucleus is a key component in many compounds with antibacterial and antifungal properties.[8] A series of novel methyl-α-(mercaptomethyl)-3-(2-thienyl) acrylate derivatives have been synthesized and screened for their antimicrobial activities, with some compounds showing a range of effects from inactive to active.[8] This indicates that the this compound core can be functionalized to generate new antimicrobial agents.
Anti-inflammatory Properties
Thiophene derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[1] The structural elements of this compound, specifically the thiophene ring, suggest its potential as a scaffold for designing novel anti-inflammatory drugs.[1]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound and its analogs is the Palladium-catalyzed Heck reaction. The following protocol is adapted from a ligand and base-free oxidative Heck reaction for a similar compound.[4]
Materials:
-
Thiophene-2-boronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
To a round-bottom flask, add thiophene-2-boronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).
-
Add dimethylformamide (DMF) (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Michael Addition Reactions
The acrylate moiety of this compound is an excellent Michael acceptor, allowing for the introduction of various nucleophiles.[9]
General Protocol for Michael Addition of an Amine:
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).
-
The reaction can be performed at room temperature or heated (e.g., under microwave irradiation for faster reaction times).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired β-amino ester derivative.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value for each compound.
Signaling Pathway Visualization
Derivatives of this compound have shown potential as kinase inhibitors, particularly targeting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by thienyl acrylate derivatives.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique chemical structure provides a foundation for the synthesis of a wide range of derivatives with potential therapeutic applications. Although further research on the specific biological activities of this compound is warranted, the promising anticancer, antimicrobial, and anti-inflammatory activities of its analogs highlight its significance for future drug discovery and development efforts. The protocols and data presented here serve as a resource for researchers aiming to explore the full potential of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymerization of METHYL 3-(THIEN-2-YL)ACRYLATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(thien-2-yl)acrylate is a versatile monomer that incorporates both an acrylate functionality, amenable to a variety of polymerization techniques, and a thiophene ring, which can impart unique electronic and optical properties to the resulting polymer. Poly(this compound) and its copolymers are of interest in various fields, including organic electronics, sensor technology, and drug delivery, due to the potential for creating materials with tailored properties.
These application notes provide an overview of several key polymerization techniques that can be employed for the synthesis of polymers from this compound. Detailed protocols for selected methods are provided to guide researchers in their experimental design.
Polymerization Techniques Overview
Several polymerization methods can be utilized for this compound, each offering distinct advantages in terms of control over polymer architecture, molecular weight, and functionality.
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer excellent control over the polymerization process. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. The presence of the acrylate group makes this compound an excellent candidate for these techniques. Universal (switchable) RAFT agents are particularly suitable for the polymerization of both less activated and more activated monomers, making them a good choice for this monomer.
-
Free Radical Polymerization: This is a robust and widely used method for the polymerization of a broad range of vinyl monomers, including acrylates. While it may offer less control over the polymer structure compared to CRP, it is a straightforward technique for producing high molecular weight polymers.
-
Anionic Polymerization: This technique can produce polymers with very well-defined structures and narrow molecular weight distributions. However, the polymerization of acrylates via anionic methods can be challenging due to side reactions with the carbonyl group of the ester. Careful control of reaction conditions, such as low temperatures and the use of specific initiators and additives, is crucial for success.
-
Electrochemical Polymerization: The thiophene moiety in this compound opens up the possibility of electrochemical polymerization. This technique utilizes an applied potential to induce polymerization, typically forming a conductive polymer film directly on an electrode surface. This method is particularly interesting for applications in electronics and sensors.
Data Presentation
While specific quantitative data for the polymerization of this compound is not extensively reported in the literature, the following tables provide representative data for the polymerization of methyl acrylate using various techniques. These values can serve as a general guideline for the expected outcomes when polymerizing this compound under similar conditions.
Table 1: Controlled Radical Polymerization of Methyl Acrylate (Representative Data)
| Polymerization Technique | Initiator/Catalyst System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| ATRP | EBiB / CuBr / PMDETA | 10,200 | 1.07 | [1] |
| ARGET ATRP | EBiB / Cu(II) / TPMA / Sn(EH)₂ | Varies with ratio | ~1.15 | [1] |
| RAFT | AIBN / DDMAT | Varies with ratio | < 1.5 | [2] |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, EBiB = Ethyl 2-bromoisobutyrate, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, ARGET = Activators Re-generated by Electron Transfer, TPMA = Tris(2-pyridylmethyl)amine, Sn(EH)₂ = Tin(II) 2-ethylhexanoate, AIBN = Azobisisobutyronitrile, DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid.
Table 2: Other Polymerization Techniques for Methyl Acrylate (Representative Data)
| Polymerization Technique | Initiator System | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Group Transfer Polymerization | GTP Initiator | 9,270 | 1.751 | [3] |
Experimental Protocols
The following are detailed protocols for selected polymerization techniques that can be adapted for this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol describes a general procedure for the RAFT polymerization of an acrylate monomer, which can be adapted for this compound.
Materials:
-
This compound (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Argon or Nitrogen gas (inert gas)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, DDMAT, and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or gas chromatography (GC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Caption: Workflow for RAFT Polymerization.
Protocol 2: Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a general procedure for ATRP of an acrylate monomer, adaptable for this compound.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous anisole (solvent)
-
Argon or Nitrogen gas (inert gas)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina.
-
Catalyst/Ligand Complex Formation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask, evacuate, and backfill with an inert gas three times. Add deoxygenated anisole and PMDETA via syringe and stir to form the catalyst-ligand complex.
-
Reaction Mixture Preparation: In a separate Schlenk flask, add the purified this compound and deoxygenated anisole. Bubble with an inert gas for at least 30 minutes to remove oxygen.
-
Initiation: Add the initiator (EBiB) to the monomer solution via syringe. Then, transfer the catalyst/ligand solution to the monomer/initiator solution via a cannula under a positive pressure of inert gas.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring and Termination: Follow steps 6 and 7 from the RAFT protocol.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Then, precipitate the polymer in a non-solvent.
-
Drying and Characterization: Follow steps 9 and 10 from the RAFT protocol.
Caption: Workflow for ATRP.
Protocol 3: Electrochemical Polymerization
This protocol provides a general method for the electrochemical polymerization of a thiophene-containing monomer.
Materials:
-
This compound (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Acetonitrile or Dichloromethane (solvent)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.
-
Monomer Solution Preparation: Dissolve this compound in the electrolyte solution to the desired concentration (e.g., 10 mM).
-
Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas for at least 20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Polymerization: Apply a constant potential (potentiostatic) or cycle the potential between two limits (potentiodynamic) to the working electrode using the potentiostat. The appropriate potential range should be determined by cyclic voltammetry of the monomer solution. Polymerization of thiophene derivatives typically occurs at potentials between 1.6 to 1.8 V.[4]
-
Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization or the number of potential cycles.
-
Washing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh solvent to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas or in a vacuum.
-
Characterization: Characterize the polymer film using techniques such as cyclic voltammetry, UV-Vis spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM).
Caption: Workflow for Electrochemical Polymerization.
Conclusion
The polymerization of this compound can be achieved through various techniques, each offering unique control over the final polymer properties. Controlled radical polymerization methods like RAFT and ATRP are recommended for synthesizing well-defined polymers with controlled molecular weights and low polydispersities. Electrochemical polymerization provides a direct route to forming polymer films on electrode surfaces, which is advantageous for electronic applications. The choice of polymerization technique will ultimately depend on the desired application and the specific properties required for the polymeric material. The protocols provided herein serve as a starting point for the development of optimized procedures for the synthesis of poly(this compound).
References
- 1. Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymersource.ca [polymersource.ca]
- 4. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms of Methyl 3-(thien-2-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms for methyl 3-(thien-2-yl)acrylate, a versatile building block in organic synthesis, medicinal chemistry, and materials science. This document outlines key transformations, including the Heck-Mizoroki reaction, Michael addition, and Diels-Alder cycloaddition, providing detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate its application in research and development.
Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful method for carbon-carbon bond formation, enabling the arylation of alkenes.[1] For this compound, this reaction is typically employed for its synthesis from a halothiophene and methyl acrylate. The reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) species.[2]
Reaction Mechanism
The generally accepted mechanism for the Heck reaction involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromothiophene) to form a Pd(II) complex.[2]
-
Coordination and Migratory Insertion: The alkene (methyl acrylate) coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the carbons of the double bond in a syn-addition. With electron-deficient alkenes like acrylates, the addition of the aryl group occurs predominantly at the β-carbon.[2]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion to form the alkene product and a hydrido-palladium(II) complex.[2]
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the Heck-Mizoroki reaction.
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous and degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.02 eq) and tri(o-tolyl)phosphine (e.g., 0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed acetonitrile via syringe.
-
Add 2-bromothiophene (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (2.0 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.[3]
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₈H₈O₂S[4] |
| Molecular Weight | 168.21 g/mol [4] |
| Physical State | White solid[5] |
| Melting Point | 52-54 °C[6] |
| Boiling Point | 260.8±15.0 °C (Predicted)[6] |
Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI+) m/z |
| 7.68 (d, J = 16.0 Hz, 1H), 7.50 (d, J = 1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H, OMe)[5][7] | 168.1, 138.7, 137.8, 128.6, 127.4, 125.4, 117.7, 52.1[5] | Calculated for [C₈H₈O₂S]+: 168.0245, Found: 168.0243[5] |
Michael Addition Reactions
The electron-withdrawing nature of the ester group in this compound makes the β-carbon susceptible to nucleophilic attack in a 1,4-conjugate addition, known as the Michael addition.[2] This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
Reaction Mechanism (Base-Catalyzed Thiol-Michael Addition)
The base-catalyzed thiol-Michael addition proceeds through the following steps:
-
Deprotonation: A base deprotonates the thiol to generate a more nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or another proton source) to yield the final thioether product.
Experimental Protocol: Michael Addition of Amines
This general protocol for the Michael addition of amines is efficient under microwave irradiation.[8]
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Methanol (or other suitable solvent)
Procedure:
-
In a microwave-safe vessel, combine the amine (1.0 mmol), this compound (1.0 mmol), and a suitable solvent such as methanol (3 mL).[2]
-
Seal the vessel and heat the reaction mixture in a microwave reactor to 115-130°C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-amino ester product.
Diels-Alder [4+2] Cycloaddition
The acrylate moiety of this compound can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing ester group.[2][9]
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[10]
-
Approach of Reactants: The diene (in the s-cis conformation) and the dienophile (this compound) approach each other.
-
Cyclic Transition State: A cyclic flow of electrons from the diene to the dienophile occurs through a single transition state, forming two new sigma bonds simultaneously.
-
Formation of Cycloadduct: A six-membered ring, a cyclohexene derivative, is formed.
General Considerations for Experimental Protocol
A typical Diels-Alder reaction involves heating the diene and dienophile together, sometimes in a suitable solvent. The specific conditions, such as temperature and reaction time, will depend on the reactivity of the diene. Lewis acid catalysis can often be employed to accelerate the reaction and enhance regioselectivity.[11]
General Procedure:
-
In a suitable reaction vessel, dissolve the diene and this compound in a high-boiling inert solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Experimental protocol for the synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of methyl 3-(thien-2-yl)acrylate and its derivatives, key intermediates in the development of pharmaceuticals and functional materials. The protocols outlined below focus on three robust and widely utilized synthetic methodologies: the Heck reaction, the Wittig reaction, and the Knoevenagel condensation.
Data Summary
The following tables summarize quantitative data for the synthesis of various this compound derivatives via the Heck, Wittig, and Knoevenagel reactions. These tables provide a comparative overview of reaction conditions and yields for different substrates.
Table 1: Synthesis of this compound Derivatives via Heck Reaction
| Thiophene Substrate (R) | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Toluene | 100 | 24 | High |
| 2-Chlorothiophene | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 85-95 |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ | DMF | 100 | 20 | >95 (NMR) |
| Aryl Bromides | Methyl 2-acetamidoacrylate | Pd(OAc)₂ (ligand-free) | - | Base | Solvent | - | - | High |
*Analogous reaction, not specific to thiophene substrate but indicative of reaction efficacy.
Table 2: Synthesis of this compound Derivatives via Wittig Reaction
| Thiophene-2-carboxaldehyde Substrate (R) | Phosphorus Ylide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| H | (Carbomethoxymethylene)triphenylphosphorane | Dichloromethane | Room Temp | 0.5 | ~90 |
| 5-Nitro | Methyl (triphenylphosphoranylidene)acetate | - | Microwave | - | High (E-isomer major) |
| General Aromatic | Stabilized Ylides | Water | Room Temp | - | Moderate to Excellent |
Table 3: Synthesis of this compound Derivatives via Knoevenagel Condensation
| Thiophene-2-carboxaldehyde Substrate (R) | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| H | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 |
| 5-Methyl | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 h | 90 |
| 5-Methyl | Malononitrile | Piperidine | Ethanol | Room Temp | 1 h | High |
| 3-Methyl | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 |
Experimental Protocols
Detailed methodologies for the three primary synthetic routes are provided below.
Protocol 1: Heck Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of a halothiophene with methyl acrylate.
Materials:
-
2-Halothiophene (e.g., 2-bromothiophene or 2-chlorothiophene)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃))
-
Base (e.g., Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent, followed by the 2-halothiophene, methyl acrylate, and the base.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Wittig Reaction
This protocol details the synthesis of this compound derivatives from thiophene-2-carboxaldehydes.
Materials:
-
Substituted thiophene-2-carboxaldehyde
-
(Carbomethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the substituted thiophene-2-carboxaldehyde and (carbomethoxymethylene)triphenylphosphorane in the anhydrous solvent.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 30 minutes to a few hours.
-
Monitor the reaction by TLC for the consumption of the aldehyde.
-
Upon completion, remove the solvent under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be partially removed by trituration with a non-polar solvent like hexanes or ether, in which the product may be sparingly soluble.
-
Further purification is achieved by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation
This protocol outlines the base-catalyzed condensation of a substituted thiophene-2-carboxaldehyde with an active methylene compound.
Materials:
-
Substituted thiophene-2-carboxaldehyde
-
Active methylene compound (e.g., methyl cyanoacetate, malononitrile)
-
Catalytic amount of a base (e.g., Piperidine, KOH)
-
Solvent (e.g., Ethanol, Water)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate (with reflux condenser if necessary)
Procedure:
-
In a round-bottom flask, combine the substituted thiophene-2-carboxaldehyde, the active methylene compound, and the solvent.
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove the catalyst.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of this compound derivatives.
Caption: General workflow for the Heck Reaction.
Caption: General workflow for the Wittig Reaction.
Caption: General workflow for Knoevenagel Condensation.
Application of METHYL 3-(THIEN-2-YL)ACRYLATE in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
METHYL 3-(THIEN-2-YL)ACRYLATE is a versatile monomer that holds significant promise in the field of materials science. Its unique molecular structure, which combines a polymerizable acrylate group with an electronically active thiophene ring, makes it a valuable building block for the synthesis of advanced functional polymers. These polymers are anticipated to find applications in a range of high-performance areas, including organic electronics, specialty coatings, and advanced drug delivery systems. The thiophene moiety can impart desirable optical and electronic properties, such as conductivity and photoluminescence, while the acrylate backbone provides a robust and processable polymeric matrix. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel polymeric materials.
Application Notes
The primary application of this compound in materials science is as a monomer for the synthesis of thiophene-containing polymers. These polymers can be tailored to exhibit specific properties by controlling the polymerization method and by copolymerizing with other monomers.
Synthesis of Advanced Polymers via Controlled Radical Polymerization
This compound is particularly well-suited for controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. The incorporation of the thiophene unit into the polymer backbone or as a pendant group can introduce electroactive and photoactive properties. For instance, block copolymers containing a poly(this compound) segment can self-assemble into ordered nanostructures, which are of interest for applications in organic photovoltaics and nanoelectronics. Universal (switchable) RAFT agents are particularly ideal for the synthesis of well-defined block copolymers using this monomer.
Development of Organic Electronic Materials
Thiophene-based polymers are renowned for their semiconducting properties. Polymers derived from this compound are potential candidates for use as active materials in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The conjugated thiophene rings facilitate charge transport, a critical requirement for these applications. By copolymerizing this compound with other monomers, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, can be fine-tuned to optimize device performance.
Functional Coatings and Smart Materials
The acrylate backbone of polymers derived from this compound provides good mechanical properties and processability, making them suitable for the development of functional coatings. These coatings could exhibit anti-static, electrochromic, or sensing capabilities due to the presence of the thiophene units. Furthermore, the potential for post-polymerization modification of the thiophene ring opens up possibilities for creating "smart" materials that respond to external stimuli such as light, heat, or chemical analytes.
Quantitative Data Presentation
Due to the limited availability of specific experimental data for the homopolymer of this compound, the following tables present data for the monomer itself and for analogous, structurally related polymers to provide an estimate of expected properties.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| Melting Point | 52-54 °C | [2] |
| Boiling Point | 260.8 ± 15.0 °C (Predicted) | [2] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |
Table 2: Thermal and Optical Properties of Analogous Polymers
| Polymer | Property | Value | Reference |
| Poly(methyl acrylate) (PMA) | Glass Transition Temperature (Tg) | ~10 °C | |
| Poly(methyl methacrylate) (PMMA) | Glass Transition Temperature (Tg) | 100-128 °C | [3] |
| Poly(3-hexylthiophene) (P3HT) | Electrical Conductivity (doped) | 10⁻⁵ - 10³ S/cm | |
| Poly(methyl methacrylate) (PMMA) | UV-Vis Absorption | Sharp increase below 220 nm (π-π), band around 280 nm (n-π) | [4] |
| Polyfluorene-alt-benzothiadiazole (F8BT) | Photoluminescence (PL) Emission | ~537 nm (thin film) | [5] |
Note: The data for analogous polymers are provided for estimation purposes. Actual values for polymers of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a homopolymer of this compound using RAFT polymerization.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 1.68 g, 10 mmol), 2-Cyano-2-propyl dodecyl trithiocarbonate (e.g., 34.5 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous toluene (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
Characterization:
-
The molecular weight and molecular weight distribution (Đ) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Copolymerization of this compound with Methyl Methacrylate (MMA)
This protocol outlines the synthesis of a random copolymer of this compound and Methyl Methacrylate.
Materials:
-
This compound
-
Methyl Methacrylate (MMA), inhibitor removed
-
AIBN (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of this compound and MMA in anhydrous THF. For example, a 1:1 molar ratio would be 1.68 g (10 mmol) of this compound and 1.00 g (10 mmol) of MMA in 20 mL of THF.
-
Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degas the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at 60-70 °C and stir for 6-18 hours.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter, wash with methanol, and dry the copolymer under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of polymers.
Caption: Relationship between monomer structure and applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(thien-2-yl)acrylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound via the two primary synthetic routes: the Wittig reaction and the Heck reaction.
Wittig Reaction Troubleshooting
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound synthesis, it typically involves the reaction of 2-thiophenecarboxaldehyde with a phosphorus ylide.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | Ensure the base used is strong enough to deprotonate the phosphonium salt. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK). The reaction should be carried out under anhydrous conditions as ylides are moisture-sensitive.[1][2] |
| Poor Quality of Reagents | Use freshly distilled 2-thiophenecarboxaldehyde and high-purity phosphonium salt. Impurities in the starting materials can inhibit the reaction. |
| Steric Hindrance | While less of a concern with aldehydes, ensure that the phosphonium ylide is not excessively bulky, which could hinder its approach to the carbonyl carbon. |
| Reaction Temperature Too Low | While many Wittig reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction by TLC to determine the optimal temperature. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Triphenylphosphine Oxide (TPPO) | TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction.[3] Several methods can be employed for its removal: • Crystallization: TPPO can sometimes be crystallized out from the reaction mixture by using a suitable solvent system (e.g., diethyl ether/hexanes). • Column Chromatography: While TPPO can be separated by silica gel chromatography, it can sometimes co-elute with the product. A non-polar eluent system is often effective.[4] • Precipitation with Metal Salts: Addition of zinc chloride (ZnCl₂) can precipitate TPPO from polar organic solvents.[5] |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 2-thiophenecarboxaldehyde or the phosphonium salt may contaminate the product. Optimize reaction time and stoichiometry. Purification can be achieved through column chromatography. |
Heck Reaction Troubleshooting
The Heck reaction is a palladium-catalyzed cross-coupling reaction that provides a powerful method for the synthesis of substituted alkenes. For this compound, this typically involves the reaction of a 2-halothiophene with methyl acrylate.[6][7]
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the use of a high-quality palladium catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[3] |
| Incorrect Base or Solvent | The choice of base and solvent is crucial. Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃). Solvents like DMF, acetonitrile, or toluene are often used.[3][6] An empirical optimization of these parameters may be necessary. |
| Poor Quality of Starting Materials | Use purified 2-halothiophene and methyl acrylate. Impurities can act as catalyst poisons.[3] |
| Reaction Temperature Too Low or Too High | Heck reactions typically require elevated temperatures (80-140 °C).[3] However, excessively high temperatures can lead to catalyst decomposition. The optimal temperature should be determined experimentally. |
Problem 2: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Isomerization of the Double Bond | The desired trans-isomer can sometimes isomerize to the cis-isomer. This can be influenced by the reaction conditions. Analysis of the product mixture by ¹H NMR can quantify the isomeric ratio.[8] |
| Homocoupling of the Aryl Halide | Dimerization of the 2-halothiophene can occur as a side reaction. This can be minimized by controlling the reaction temperature and catalyst loading. |
| Reduction of the Aryl Halide (Hydrodehalogenation) | The starting 2-halothiophene can be reduced to thiophene. This is often promoted by high temperatures.[3] |
| Polymerization of Methyl Acrylate | At higher concentrations and temperatures, methyl acrylate can polymerize. Using a moderate excess of the acrylate and controlling the temperature can mitigate this.[3] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Wittig or Heck, is generally preferred for the synthesis of this compound?
A1: Both the Wittig and Heck reactions are effective for this synthesis. The choice often depends on the availability of starting materials, desired scale, and stereoselectivity requirements. The Wittig reaction, particularly with stabilized ylides, typically affords the (E)-isomer with high selectivity.[9] The Heck reaction is also known for its high trans selectivity. The Heck reaction may be preferred for its atom economy in certain variations.
Q2: What is the main byproduct in the Wittig synthesis of this compound and how can I effectively remove it?
A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[3] Effective removal strategies include:
-
Filtration through a silica plug: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., pentane or hexane/ether mixture) and pass it through a short plug of silica gel. The less polar product will elute while the more polar TPPO will be retained.[4][5]
-
Precipitation: TPPO can be precipitated from certain solvents by the addition of metal salts like zinc chloride.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove the more soluble TPPO.
Q3: In the Heck reaction, what are the common palladium catalysts and ligands used?
A3: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) being very common.[6][7] Other sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are often employed to stabilize the palladium catalyst and influence its reactivity.[3][10]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both Wittig and Heck reactions. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[10]
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. However, literature reports for both the Wittig and Heck reactions often show moderate to excellent yields, typically ranging from 60% to over 90% after purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction[13]
Materials:
-
2-Thiophenecarboxaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in dichloromethane.
-
To the stirred solution, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically after a few hours), concentrate the reaction mixture under reduced pressure.
-
To the residue, add a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with a cold ether/hexanes solution.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of this compound via Heck Reaction[6][14]
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous DMF, followed by 2-bromothiophene (1.0 eq), methyl acrylate (1.2-1.5 eq), and triethylamine (1.5 eq).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Common byproducts in the Heck synthesis of this compound.
References
- 1. sciepub.com [sciepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude METHYL 3-(THIEN-2-YL)ACRYLATE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-(thien-2-yl)acrylate. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of crude this compound are column chromatography and recrystallization. Column chromatography is widely used for separating the desired product from a variety of impurities, while recrystallization is effective for removing smaller amounts of impurities from a solid product.
Q2: What are the typical impurities found in crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed.
-
From Wittig-type reactions: Common impurities include unreacted 2-thiophenecarboxaldehyde, the phosphine oxide byproduct, and potentially the cis-isomer of the product.
-
From Heck-type reactions: You may find residual palladium catalyst, unreacted 2-bromothiophene or methyl acrylate, and byproducts from side reactions.
-
General Impurities: Regardless of the synthetic method, residual solvents from the work-up and potential polymers of the acrylate are common impurities.[1]
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, this compound, like other acrylates, can be prone to polymerization, especially when heated.[2] It is also an ester and can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable to standard workup and purification procedures. The trans double bond is generally stable, but photoisomerization to the cis isomer can occur under certain conditions, such as prolonged exposure to UV light.[3]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (overlapping spots on TLC). | The polarity of the eluent is not optimal. | Systematically vary the ratio of your hexane/ethyl acetate eluent. Aim for an Rf value of 0.25-0.35 for the product on TLC for good separation on the column. |
| The product is eluting too quickly (high Rf value). | The mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in your eluent mixture. |
| The product is not moving from the baseline (low Rf value). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in your eluent mixture. |
| Streaking or tailing of the product spot on TLC. | The compound may be interacting too strongly with the acidic silica gel. The sample may be overloaded. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[1] Reduce the amount of crude material loaded onto the column. |
| The purified product contains an unexpected isomer. | Isomerization may have occurred on the silica gel column. | Neutralize the silica gel with a triethylamine solution before packing the column. Minimize the time the compound spends on the column. |
| Low recovery of the product after chromatography. | The product may be too soluble in the eluent, leading to broad fractions. The compound might be partially adsorbing to the silica gel. | Use a less polar eluent system to sharpen the elution band. If tailing is observed, consider the addition of a modifier as mentioned above. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Common solvents for esters include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[5] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to concentrate the solution. Add a seed crystal of the pure compound to induce crystallization.[6] |
| The resulting crystals are colored or appear impure. | The impurities are co-crystallizing with the product. | The chosen solvent may not be optimal for excluding the specific impurity. Try a different recrystallization solvent or solvent system. A preliminary purification by column chromatography may be necessary to remove the bulk of the colored impurities. |
| Low recovery of purified crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were filtered before crystallization was complete. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution has been allowed to cool sufficiently and stand for an adequate amount of time to maximize crystal formation. |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Key Considerations |
| Column Chromatography | >98% | 60-90% | Low to Medium | Effective for complex mixtures and removal of a wide range of impurities. Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% (if successful) | 50-85% | High | Best for removing small amounts of impurities from an already relatively pure solid. Solvent selection is critical.[4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
-
Rotary evaporator
2. Procedure:
-
Eluent Preparation: Prepare a suitable mobile phase, typically a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC to achieve an Rf of approximately 0.25-0.35 for the product. A starting point could be a 9:1 or 8:2 mixture of hexane to ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the sample with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute with the mobile phase, and visualize under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid compound. The choice of solvent is critical and may require some experimentation.
1. Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Optimization of reaction conditions for METHYL 3-(THIEN-2-YL)ACRYLATE synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the Wittig reaction, the Heck reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method offers distinct advantages and is chosen based on factors such as desired stereoselectivity, available starting materials, and reaction scalability.
Q2: Which reaction is best for obtaining the (E)-isomer of this compound?
A2: For selectively obtaining the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred as it predominantly yields E-alkenes.[1][2] The Wittig reaction using a stabilized ylide, such as the one derived from methyl bromoacetate, also strongly favors the formation of the (E)-isomer.[3][4]
Q3: What are the typical starting materials for these syntheses?
A3:
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Wittig and Horner-Wadsworth-Emmons Reactions: The key starting materials are 2-thiophenecarboxaldehyde and a phosphorus reagent. For the Wittig reaction, this is typically a triphenylphosphonium ylide derived from methyl bromoacetate. For the HWE reaction, a phosphonate carbanion, such as one generated from methyl 2-(dimethoxyphosphoryl)acetate, is used.[1]
-
Heck Reaction: This reaction typically involves the coupling of a halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with methyl acrylate in the presence of a palladium catalyst.[5]
Q4: What are some common side reactions to be aware of?
A4:
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Wittig/HWE: Incomplete reaction leading to the presence of starting aldehyde. Formation of the (Z)-isomer, although typically minor with stabilized ylides/phosphonates.
-
Heck Reaction: Homocoupling of the halothiophene is a potential side reaction.[5] Alkene isomerization can also occur.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete ylide formation. | Ensure the use of a strong, fresh base (e.g., n-BuLi, NaH, KOtBu) and anhydrous conditions for ylide generation. The formation of an orange-red color can indicate successful ylide formation. |
| Poor quality of 2-thiophenecarboxaldehyde. | Use freshly distilled or purified 2-thiophenecarboxaldehyde to avoid impurities that may interfere with the reaction. | |
| Unstable ylide. | If the ylide is unstable, consider generating it in the presence of the aldehyde (in situ). | |
| Low (E):(Z) Selectivity | Use of a non-stabilized or semi-stabilized ylide. | For high (E)-selectivity, ensure the use of a stabilized ylide, which is expected from methyl (triphenylphosphoranylidene)acetate. |
| Reaction conditions favoring the Z-isomer. | Performing the reaction in the presence of lithium salts can sometimes decrease E-selectivity. Consider using sodium- or potassium-based reagents if Z-isomer formation is significant. | |
| Difficulty in Product Purification | Presence of triphenylphosphine oxide byproduct. | Triphenylphosphine oxide can be challenging to remove completely by chromatography alone. It can sometimes be precipitated from a non-polar solvent or removed by conversion to a water-soluble complex. |
Heck Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive palladium catalyst. | Ensure the palladium catalyst is of good quality and properly stored. Consider using a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[5] Oxygen can deactivate the catalyst; ensure the reaction is performed under an inert atmosphere.[6] |
| Inappropriate base or solvent. | The choice of base and solvent is critical. Screen different combinations (e.g., Et₃N, K₂CO₃, NaOAc in DMF, NMP, dioxane) to find the optimal conditions.[5] | |
| Low reaction temperature. | The reaction may require higher temperatures to proceed efficiently. Gradually increase the temperature, but monitor for decomposition.[5] | |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the reduction of Pd(II) to Pd(0) followed by agglomeration. This can be caused by excessively high temperatures or the absence of a stabilizing ligand.[6] Try lowering the temperature or adding a suitable phosphine ligand. |
| Homocoupling of Halothiophene | Reaction conditions favor this side reaction. | Adjusting the catalyst-to-ligand ratio and lowering the reaction temperature can help minimize homocoupling.[5] |
Data Presentation
Table 1: Optimization of Wittig Reaction for this compound
| Entry | Aldehyde | Ylide Precursor | Base | Solvent | Yield (%) | (E):(Z) Ratio |
| 1 | 2-Thiophenecarboxaldehyde | Methyl (triphenylphosphoranylidene)acetate | NaHCO₃ | Water | 55.8 | 93.1:6.9 |
Data adapted from a one-pot aqueous Wittig reaction protocol.[3]
Table 2: Influence of Reaction Parameters on Heck Coupling Yields
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | High |
| 3 | PdCl₂ | None | K₂CO₃ | NMP | 120 | Good |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 110 | High |
This table provides a general guide based on literature for Heck coupling of halothiophenes with acrylates. Yields are qualitative and may vary for the specific synthesis of this compound.[5]
Experimental Protocols
Protocol 1: One-Pot Aqueous Wittig Reaction
This protocol is adapted for the synthesis of this compound.
Materials:
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2-Thiophenecarboxaldehyde
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Methyl bromoacetate
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Triphenylphosphine
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Sodium bicarbonate (saturated aqueous solution)
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Diethyl ether
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1.0 M H₂SO₄
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Anhydrous magnesium sulfate
Procedure:
-
To a suitable reaction vessel, add triphenylphosphine.
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Add a saturated aqueous solution of sodium bicarbonate and stir the suspension vigorously for 1 minute.[3]
-
To the stirred suspension, add methyl bromoacetate followed by 2-thiophenecarboxaldehyde.[3]
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1.0 M H₂SO₄.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: General Procedure for Heck Reaction
This is a general protocol and may require optimization for specific substrates.
Materials:
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2-Halothiophene (e.g., 2-bromothiophene)
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Methyl acrylate
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Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand (if used), and base.[5][7]
-
Add the anhydrous solvent via syringe.[7]
-
Add the 2-halothiophene and methyl acrylate to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizations
Caption: Experimental workflow for the Wittig synthesis.
Caption: Troubleshooting workflow for low yield in Heck reactions.
References
Technical Support Center: Scale-Up Production of Methyl 3-(thien-2-yl)acrylate
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 3-(thien-2-yl)acrylate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the Palladium-catalyzed Heck-Mizoroki reaction. This reaction couples 2-bromothiophene with methyl acrylate in the presence of a palladium catalyst and a base. It is favored for its high stereoselectivity, generally good yields, and adaptability to large-scale production.
Q2: How does the reactivity of 2-bromothiophene compare to 3-bromothiophene in the Heck reaction?
A2: 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions like the Heck reaction.[1] This increased reactivity is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the oxidative addition of the palladium(0) catalyst, which is a key step in the catalytic cycle.[1] This can often translate to higher yields and faster reaction rates under similar conditions.[1]
Q3: What are the critical parameters to consider when scaling up the Heck-Mizoroki reaction for this synthesis?
A3: Key parameters for successful scale-up include:
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Catalyst Loading: While laboratory-scale synthesis might use 1-5 mol% of a palladium catalyst, for industrial-scale production, this is often reduced to 0.01-1 mol% for economic reasons.[2]
-
Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity. Bulky, electron-rich ligands are often preferred for heteroaryl halides.
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Base Selection: The base is essential for regenerating the active Pd(0) catalyst.[3] Common choices include organic bases like triethylamine and inorganic bases such as potassium carbonate. The choice can impact reaction rate and byproduct formation.
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used. On a larger scale, solvent recovery and cost become important considerations.
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Temperature Control: Heck reactions are typically run at elevated temperatures (80-140°C).[4] Efficient heat transfer is critical at scale to prevent catalyst decomposition and side reactions.
-
Purity of Starting Materials: Impurities in 2-bromothiophene or methyl acrylate can poison the catalyst and lead to lower yields.
Q4: How can I minimize the risk of polymerization of this compound during synthesis and storage?
A4: Acrylate esters are susceptible to polymerization, especially at elevated temperatures. To mitigate this:
-
Use of Inhibitors: Incorporate a polymerization inhibitor, such as hydroquinone or phenothiazine, in the reaction mixture and during storage.
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps.
-
Inert Atmosphere: While the Heck reaction itself requires an inert atmosphere to protect the catalyst, storage of the final product should be under air, as oxygen is necessary for many common stabilizers to function effectively.[5]
-
Storage Conditions: Store the purified product at reduced temperatures (2-8°C) and away from light.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. | Ensure a strictly inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Use a fresh, high-quality palladium source and phosphine ligand. Consider using a pre-catalyst that is more readily activated.[2][4] |
| Poor Quality of Starting Materials: Impurities in 2-bromothiophene or methyl acrylate are poisoning the catalyst. | Use purified starting materials. 2-bromothiophene can be distilled before use. Ensure methyl acrylate is free of polymerization inhibitors that may interfere with the catalyst. | |
| Incorrect Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate or too high, causing catalyst decomposition. | Optimize the reaction temperature. A typical range for Heck reactions is 80-140°C.[4] If catalyst decomposition (black precipitate) is observed, try lowering the temperature. | |
| Inappropriate Base or Solvent: The chosen base or solvent is not optimal for the reaction. | Screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate) and solvents (e.g., DMF, acetonitrile, toluene). The choice can significantly impact the yield.[4] | |
| Formation of Byproducts | Isomerization of the Acrylate Double Bond: This can occur due to the reversibility of β-hydride elimination in the Heck catalytic cycle. | The choice of base can influence this. A stronger base can accelerate the regeneration of the Pd(0) catalyst, minimizing the time for isomerization to occur. |
| Homocoupling of 2-bromothiophene: This results in the formation of bithiophene. | This is often a result of oxygen contamination. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. | |
| Dimerization of Methyl Acrylate: This can be more prevalent at higher concentrations and temperatures. | Consider adjusting the concentration of methyl acrylate or the reaction temperature. | |
| Difficulty in Product Purification | Residual Palladium in the Final Product: Palladium contamination is a common issue, especially for pharmaceutical applications. | After the reaction, palladium can be removed by treating the reaction mixture with activated carbon, silica-based scavengers, or by performing an acidic wash.[4] Recrystallization of the final product is also an effective purification method.[4] |
| Separation from Byproducts: Byproducts with similar polarities can be difficult to separate. | Careful column chromatography or recrystallization may be necessary. For large-scale production, distillation or crystallization are the preferred methods. | |
| Reaction Stalls or Turns Black | Catalyst Decomposition: The palladium catalyst has agglomerated into inactive palladium black. | This can be caused by the presence of oxygen, excessively high temperatures, or an inadequate ligand-to-palladium ratio.[4] Ensure a strictly inert atmosphere, consider lowering the reaction temperature, and ensure sufficient ligand is present to stabilize the palladium nanoparticles. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield at Different Scales
This data is illustrative and based on typical trends observed in Heck-Mizoroki reactions. Actual results may vary.
| Scale | Catalyst | Catalyst Loading (mol%) | Typical Yield (%) | Purity (%) |
| Lab Scale (1-10 g) | Pd(OAc)₂ / PPh₃ | 1.5 | 85-95 | >98 |
| Pilot Scale (1-10 kg) | Pd(OAc)₂ / PPh₃ | 0.5 | 80-90 | >97 |
| Industrial Scale (>100 kg) | Pd/C (heterogeneous) | 0.1 | 75-85 | >97 |
Table 2: Comparison of Common Palladium Catalysts for the Heck Reaction with Thiophene Substrates
| Catalyst System | Advantages | Disadvantages | Typical Loading (mol%) |
| Pd(OAc)₂ / PPh₃ | Readily available, well-understood | Can be sensitive to air and moisture, requires in-situ activation | 1-5 |
| Pd(PPh₃)₄ | Pd(0) source, no pre-activation needed | Can be air-sensitive, lower thermal stability | 1-5 |
| Buchwald Precatalysts | Highly active, stable, rapid activation | Higher cost | 0.5-2 |
| Pd/C | Heterogeneous, easily separated and recycled | Can have lower activity, potential for metal leaching | 0.1-1 |
Experimental Protocols
Gram-Scale Synthesis of this compound (Illustrative)
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed acetonitrile via syringe. To this, add 2-bromothiophene (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Conceptual Pilot-Scale Production Workflow
-
Reactor Charging: A glass-lined or stainless steel reactor is charged with the solvent and the palladium catalyst system under a nitrogen blanket.
-
Reagent Feed: 2-bromothiophene, methyl acrylate, and the base are fed into the reactor at a controlled rate.
-
Reaction Control: The reaction temperature is maintained using a jacketed heating/cooling system. The reaction progress is monitored by in-process controls (e.g., HPLC).
-
Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the catalyst (if heterogeneous) or treated with a scavenger.
-
Extraction and Phase Separation: The mixture is transferred to an extraction vessel for aqueous washing to remove salts and water-soluble impurities.
-
Solvent Stripping: The organic layer is transferred to a distillation unit to recover the solvent.
-
Product Purification: The crude product is purified by vacuum distillation or crystallization to achieve the desired purity.
-
Packaging: The final product is packaged under a nitrogen atmosphere with an appropriate polymerization inhibitor.
Visualizations
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key considerations for scaling up production.
References
Stability and storage conditions for METHYL 3-(THIEN-2-YL)ACRYLATE
Technical Support Center: METHYL 3-(THIEN-2-YL)ACRYLATE
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound (CAS No: 20883-96-9).
Compound Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 20883-96-9 | [1][2] |
| Molecular Formula | C₈H₈O₂S | [2] |
| Appearance | White to Grey Solid | [1] |
| Melting Point | 48-49°C | [1] |
| Recommended Storage | 2-8°C | [1][3] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol, DMSO (Slightly) | [1] |
Troubleshooting Guide
Q: My this compound has solidified in the container. Is it still usable?
A: Yes. The compound has a melting point of 48-49°C and is expected to be a solid at room temperature[1]. If you need to handle it as a liquid, you may need to gently warm the container. However, be aware that acrylates can be sensitive to heat, which may promote polymerization[4][5]. Avoid excessive or prolonged heating.
Q: I observed unexpected polymerization of my compound during an experiment or in storage. What could be the cause?
A: Unwanted polymerization is a common issue with acrylate monomers. Several factors could be responsible:
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Improper Storage: Exposure to heat, direct sunlight, or other light sources can initiate polymerization[3][5]. Always store the compound at the recommended 2-8°C in a dark place.
-
Absence of Oxygen: The stabilizers commonly used in acrylates, such as Monomethyl ether hydroquinone (MEHQ), require the presence of dissolved oxygen to be effective[4][5][6]. Storing under an inert atmosphere like nitrogen or argon will deactivate the inhibitor and can lead to polymerization.
-
Depletion of Inhibitor: Over time or due to improper storage, the stabilizer can be depleted. If you suspect this, it may be necessary to re-evaluate the material's purity.
Q: The material has developed a yellow tint. Is it degraded?
A: A color change from its typical white or grey appearance can indicate degradation or the presence of impurities. Exposure to light or air over time can cause such changes. While it may not render the compound completely unusable for all applications, it is a sign of potential degradation. It is recommended to use a fresh lot or purify the material if the integrity of your experiment is critical.
Q: My reaction is not proceeding as expected, and I suspect an inhibitor is the cause. What should I do?
A: this compound, like other acrylates, is supplied with an inhibitor to prevent polymerization during storage[6]. This inhibitor (e.g., MEHQ) can interfere with radical-based reactions. If your protocol is sensitive to inhibitors, you may need to remove it prior to use. This is typically done by passing the compound (dissolved in a suitable solvent) through a column of a inhibitor-remover resin.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: The recommended storage temperature is between 2-8°C[1][3]. The container should be kept tightly closed in a dry and well-ventilated place, away from heat and sources of ignition[3]. It is also noted to be light-sensitive, so protection from light is crucial[3].
Q: What are the primary safety hazards associated with this compound?
A: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation[2]. It is important to handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q: In which solvents can I dissolve this compound?
A: The compound is soluble in dichloromethane, ethyl acetate, and methanol. It is slightly soluble in DMSO[1].
Q: Is this compound sensitive to light?
A: Yes, related acrylate compounds are known to be light-sensitive, which can lead to polymerization or degradation[3]. It is best practice to store it in an amber vial or in a dark location to minimize light exposure.
Experimental Protocol Example
Objective: To synthesize Poly(this compound) via free-radical polymerization.
Materials:
-
This compound (inhibitor removed if necessary)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Methodology:
-
Setup: Assemble a Schlenk flask containing a magnetic stir bar and equip it with a condenser. Ensure all glassware is oven-dried and cooled under vacuum.
-
Reagent Preparation: In the Schlenk flask, dissolve this compound (e.g., 5 g) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add the initiator, AIBN (e.g., 0.5 mol% relative to the monomer).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen). Place the flask in a preheated oil bath at 70°C.
-
Reaction: Allow the reaction to proceed under stirring for a predetermined time (e.g., 12-24 hours). The solution will likely become more viscous as the polymer forms.
-
Precipitation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous solution into a beaker of cold, stirring methanol (a non-solvent for the polymer). The polymer should precipitate as a solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent like dichloromethane. Reprecipitate into cold methanol. Repeat this process 2-3 times to remove unreacted monomer and initiator.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
Visualizations
Caption: Decision tree for troubleshooting unexpected polymerization events.
References
How to avoid isomerization during METHYL 3-(THIEN-2-YL)ACRYLATE synthesis
Technical Support Center: METHYL 3-(THIEN-2-YL)ACRYLATE Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding isomerization during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization during the synthesis of this compound?
A1: Isomerization in this context refers to the formation of the undesired (Z)-isomer alongside the desired (E)-isomer. The primary cause is the reaction pathway and conditions used during the olefination reaction, typically a Horner-Wadsworth-Emmons (HWE) or Wittig reaction. The stereochemical outcome is determined by the kinetic versus thermodynamic control of the reaction intermediates.
Q2: Which synthesis method is generally preferred to obtain the (E)-isomer of this compound with high selectivity?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for synthesizing α,β-unsaturated esters with high (E)-selectivity. This is because the use of stabilized phosphonate ylides favors the formation of the thermodynamically more stable (E)-alkene.
Q3: Can the Wittig reaction be used for the (E)-selective synthesis of this compound?
A3: Yes, but with an important consideration. To favor the (E)-isomer, a stabilized Wittig ylide must be used. Stabilized ylides, those with an electron-withdrawing group like an ester on the ylidic carbon, are more stable and their reactions are typically under thermodynamic control, leading to the (E)-product. Non-stabilized ylides generally favor the (Z)-isomer.
Q4: How can I intentionally synthesize the (Z)-isomer?
A4: For a (Z)-selective synthesis, a modified Horner-Wadsworth-Emmons reaction, such as the Still-Gennari olefination, is highly effective. This method uses phosphonates with electron-withdrawing groups, like bis(2,2,2-trifluoroethyl)phosphonoacetate, which kinetically favors the formation of the (Z)-isomer.
Q5: How can I determine the (E)/(Z) ratio of my product?
A5: The most common method for determining the (E)/(Z) ratio is ¹H NMR spectroscopy. The coupling constant (J-value) of the vinylic protons is diagnostic. For the (E)-isomer, the coupling constant is typically larger (around 16 Hz), while the (Z)-isomer exhibits a smaller coupling constant (around 12 Hz). The ratio of the isomers can be determined by integrating the signals corresponding to each isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low (E)/(Z) ratio (predominance of (Z)-isomer) in HWE reaction | 1. Incorrect phosphonate reagent: Use of a non-stabilized or bulky phosphonate. 2. Reaction conditions favoring kinetic control: Low temperatures and certain base/solvent combinations can favor the (Z)-isomer. 3. Use of lithium bases: Lithium salts can sometimes decrease (E)-selectivity. | 1. Ensure you are using a stabilized phosphonate: For this synthesis, trimethyl phosphonoacetate or triethyl phosphonoacetate are appropriate. 2. Use conditions that favor thermodynamic equilibrium: Room temperature or gentle heating can promote the formation of the more stable (E)-isomer. Sodium hydride (NaH) in an aprotic solvent like THF is a standard choice. 3. Avoid lithium bases if (E)-selectivity is low: Consider using NaH or KHMDS. |
| Formation of significant byproducts | 1. Aldehyde instability: 2-Thiophenecarboxaldehyde can be prone to oxidation or polymerization. 2. Self-condensation of the phosphonate ylide. 3. Incomplete reaction. | 1. Use freshly distilled or purified 2-thiophenecarboxaldehyde. 2. Add the aldehyde slowly to the generated ylide solution. 3. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly. |
| Difficulty in separating the (E) and (Z) isomers | The isomers can have very similar polarities, making separation by standard column chromatography challenging. | 1. Optimize chromatography: Use a long column with a shallow solvent gradient (e.g., increasing ethyl acetate in hexane slowly). 2. Recrystallization: If the product is a solid, recrystallization may selectively crystallize one isomer. 3. Preparative HPLC: For difficult separations, preparative HPLC is a more effective but less scalable option. |
| Product degradation or isomerization during workup or storage | Acrylates can be susceptible to polymerization or isomerization upon exposure to light, acid, or base. | 1. Perform a neutral workup. 2. Avoid strong acids or bases during purification. 3. Store the purified product in a cool, dark place, preferably under an inert atmosphere. The addition of a radical inhibitor like BHT may be considered for long-term storage. |
Quantitative Data Summary
The following table summarizes reaction conditions and their impact on the stereochemical outcome for the synthesis of this compound and related compounds.
| Reaction Type | Aldehyde | Reagent | Base/Solvent | Temperature | (E:Z) Ratio | Reference |
| HWE (Still-Gennari) | 2-Thiophenecarboxaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 / THF | -78 °C | Highly (Z)-selective | |
| HWE (Still-Gennari) | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 / THF | -78 °C | 1:15.5 | |
| HWE (Masamune-Roush) | Base-sensitive aldehydes | Triethyl phosphonoacetate | LiCl / DBU or Et₃N | Room Temp | Highly (E)-selective | |
| Wittig | Aldehydes | Stabilized Ylide (e.g., Ph₃P=CHCO₂Me) | - | - | Predominantly (E) | |
| Wittig | Aldehydes | Non-stabilized Ylide (e.g., Ph₃P=CHCH₃) | - | - | Predominantly (Z) |
Experimental Protocols
Protocol 1: (E)-Selective Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is designed to maximize the yield of the (E)-isomer of this compound.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl phosphonoacetate
-
2-Thiophenecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.1 equivalents) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the phosphonate ylide is now complete.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to yield METHYL (E)-3-(THIEN-2-YL)ACRYLATE.
-
Confirm the stereochemistry and purity using ¹H NMR spectroscopy.
Visualizations
Caption: Factors influencing the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for minimizing (Z)-isomer formation.
Technical Support Center: Optimizing the Heck Reaction for Methyl 3-(thien-2-yl)acrylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of methyl 3-(thien-2-yl)acrylate via the Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the yield of the Heck reaction for this compound?
A1: The successful synthesis of this compound via the Heck reaction is a multifactorial process. Key parameters that significantly impact the reaction yield include the choice of palladium catalyst and its ligand, the type and amount of base used, the reaction solvent, and the temperature. The reactivity of the 2-halothiophene starting material (with the general trend being I > Br > Cl) is also a crucial determinant of reaction efficiency.
Q2: I am observing low to no conversion of my 2-halothiophene starting material. What are the likely causes and solutions?
A2: Low or no conversion in the Heck reaction is a common issue that can often be traced back to several factors:
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Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating prematurely. Ensure your palladium source, such as Palladium(II) acetate (Pd(OAc)₂), is of high quality and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. The choice of phosphine ligand is also critical for stabilizing the catalytic species.
-
Insufficient Temperature: The Heck reaction often requires elevated temperatures to proceed efficiently. If you are observing low conversion, a gradual increase in the reaction temperature (e.g., in 10-20°C increments) may be necessary. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Poor Substrate Reactivity: 2-Chlorothiophene is significantly less reactive than 2-bromothiophene or 2-iodothiophene. If you are using 2-chlorothiophene, you may need to employ a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand like tri(tert-butyl)phosphine (P(t-Bu)₃), and higher reaction temperatures.
Q3: My reaction is producing a significant amount of black precipitate, and the reaction has stalled. What is happening?
A3: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition into inactive palladium black. This can be caused by:
-
Presence of Oxygen: Inadequate inert atmosphere techniques can allow oxygen to enter the reaction, leading to the oxidation and subsequent precipitation of the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
High Temperatures: While heat is often necessary, excessive temperatures can accelerate the decomposition of the palladium catalyst. It is crucial to find an optimal temperature that promotes the reaction without causing significant catalyst degradation.
-
Inappropriate Ligand: The phosphine ligand plays a vital role in stabilizing the palladium catalyst. If the ligand is not robust enough for the reaction conditions or is used in an incorrect ratio, it may not effectively prevent catalyst agglomeration.
Q4: What are common side products in the Heck reaction with 2-halothiophenes and how can I minimize them?
A4: Several side reactions can occur, leading to a decreased yield of the desired this compound. These include:
-
Homocoupling of the Thiophene: This results in the formation of bithiophene species. This can often be suppressed by using the appropriate catalyst and reaction conditions.
-
Reduction of the Halothiophene: The starting 2-halothiophene can be reduced to thiophene. This is more likely to occur at higher temperatures.
-
Isomerization of the Product: While the Heck reaction typically favors the formation of the trans-isomer, some isomerization to the cis-isomer can occur, complicating purification.
Minimizing these side products often involves a careful optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system. | Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., PPh₃, P(o-tol)₃). Bulky, electron-rich ligands can be particularly effective for less reactive halides. |
| Suboptimal base. | The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine (Et₃N) can also be used. The strength and solubility of the base can significantly influence the reaction rate and yield.[1] | |
| Inappropriate solvent. | Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can significantly impact the reaction's success. Toluene or dioxane can also be effective. A solvent screen is recommended for optimization. | |
| Reaction temperature is too low or too high. | Gradually increase the temperature if the reaction is sluggish. If catalyst decomposition is observed, try lowering the temperature. A typical range for the Heck reaction is 80-140°C.[1] | |
| Catalyst Decomposition (Black Precipitate) | Presence of oxygen. | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Temperature is too high. | Reduce the reaction temperature. Consider a time-temperature profile where the reaction is initiated at a lower temperature and then gradually heated. | |
| Inadequate ligand stabilization. | Increase the ligand-to-palladium ratio. Consider using more robust ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs). | |
| Formation of Impurities | Dehalogenation of the starting material. | Lower the reaction temperature. Ensure the base is not overly strong for the substrate. |
| Homocoupling of the thiophene. | Optimize the catalyst and ligand system. Ensure slow and controlled addition of reagents. | |
| Isomerization of the double bond. | This can sometimes be influenced by the choice of base and the reaction time. Shorter reaction times, once the starting material is consumed, can help minimize isomerization. |
Data Presentation
Table 1: Effect of Palladium Catalyst on the Yield of this compound
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100 | 12 | 82 |
| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 18 | 92 |
| 4 | Pd/C | - | Na₂CO₃/Et₃N | NMP | 140 | 6 | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Table 2: Influence of Base and Solvent on the Yield of this compound
| Entry | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ | K₂CO₃ (2.0) | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂/PPh₃ | Et₃N (2.0) | DMF | 100 | 12 | 75 |
| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ (2.0) | Dioxane | 120 | 18 | 90 |
| 4 | Pd(OAc)₂/PPh₃ | NaOAc (2.0) | DMAc | 110 | 15 | 80 |
| 5 | Pd(OAc)₂/PPh₃ | K₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |
Experimental Protocols
Protocol 1: Heck Reaction of 2-Bromothiophene with Methyl Acrylate
Materials:
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2-Bromothiophene
-
Methyl acrylate
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous and degassed DMF via syringe.
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Add 2-bromothiophene (1.0 eq), methyl acrylate (1.2 eq), and K₂CO₃ (2.0 eq) to the flask.
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Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Heck Reaction of 2-Iodothiophene with Methyl Acrylate
Materials:
-
2-Iodothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel, combine 2-iodothiophene (1.0 equiv), methyl acrylate (1.5 equiv), and anhydrous acetonitrile.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add Pd(OAc)₂ (e.g., 1 mol%) and triethylamine (2.0 equiv) to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction to 80 °C and stir vigorously.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the Heck reaction synthesis of this compound.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Technical Support Center: Polymerization of METHYL 3-(THIEN-2-YL)ACRYLATE
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the polymerization of METHYL 3-(THIEN-2-YL)ACRYLATE. The following information is curated from established principles of polymer chemistry and data from analogous acrylate polymerization systems.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am experiencing significantly low to no yield in the polymerization of this compound. What are the primary potential causes?
Low polymer yield is a common issue in polymerization reactions and can be attributed to several factors ranging from reagent quality to reaction conditions. The most common culprits include:
-
Inhibitor Presence: Commercial acrylate monomers are typically shipped with inhibitors (e.g., hydroquinone or MEHQ) to prevent spontaneous polymerization during storage. Failure to remove these inhibitors before starting the reaction will quench the initiating radicals, leading to low or no polymer formation.
-
Oxygen Inhibition: In free-radical polymerization, oxygen is a potent inhibitor as it can react with the initiating and propagating radicals to form stable peroxide species, thereby terminating the polymerization process.
-
Impurities in Monomer or Solvent: Water, alcohols, or other protic impurities can interfere with certain polymerization mechanisms, particularly anionic polymerization.[1] Impurities in the monomer or solvent can also act as chain transfer agents, leading to premature termination and lower molecular weight polymers.
-
Suboptimal Initiator Concentration or Type: The choice and concentration of the initiator are critical. An insufficient amount of initiator will result in a low concentration of primary radicals, leading to a slow polymerization rate and low conversion. Conversely, an excessively high initiator concentration can lead to a high concentration of radicals, increasing the likelihood of premature termination by radical-radical coupling.[2]
-
Incorrect Reaction Temperature: The reaction temperature plays a crucial role in the rate of initiator decomposition and propagation.[2] A temperature that is too low will result in a slow initiation rate, while a temperature that is too high can lead to an increased rate of side reactions and initiator decomposition, potentially causing an uncontrolled polymerization or premature termination.
-
Inadequate Reaction Time: Polymerization reactions can vary in their required time to achieve high conversion. Insufficient reaction time will naturally result in a low yield of the polymer.
Q2: My polymerization starts, but the yield is consistently low. Could side reactions be the issue?
Yes, side reactions can significantly reduce the yield of the desired polymer. For acrylate monomers, several side reactions are known to occur:
-
Chain Transfer: This is a process where the growing polymer chain terminates by transferring its radical activity to another molecule, such as a monomer, solvent, or an impurity. This results in a dead polymer chain and a new radical that can initiate a new chain. While this doesn't always reduce the overall monomer conversion, it can lead to a lower molecular weight polymer which might be difficult to precipitate and isolate, thus affecting the calculated yield.
-
Backbiting: This is an intramolecular chain transfer reaction where the growing radical at the end of a polymer chain abstracts a hydrogen atom from a carbon atom further down its own chain. This results in the formation of a more stable tertiary radical, which can affect the polymerization kinetics and the polymer architecture.
-
Termination Reactions: In radical polymerization, termination occurs when two growing polymer chains react with each other, either by combination or disproportionation. A high rate of termination, often due to high radical concentration, will lead to a lower overall polymer yield.[3]
Q3: How can I effectively remove the inhibitor from the this compound monomer?
It is crucial to remove the inhibitor before polymerization. A common and effective method is to pass the monomer through a column packed with a suitable inhibitor remover, such as basic alumina. Alternatively, washing the monomer with an aqueous alkali solution (e.g., 4% NaOH) can remove phenolic inhibitors, followed by washing with distilled water to remove the base, drying with an anhydrous salt (e.g., anhydrous sodium sulfate), and finally, vacuum distillation of the monomer.[4]
Q4: What are the best practices for setting up a polymerization reaction to maximize yield?
To maximize the yield of your polymerization, consider the following best practices:
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Purification of Reagents: Ensure your monomer is free of inhibitors and other impurities by using one of the methods described above. Use high-purity, anhydrous solvents.
-
Inert Atmosphere: For most polymerization techniques, especially free-radical and anionic polymerizations, it is essential to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition.[4] This can be achieved by using Schlenk line techniques and degassing the reaction mixture by several freeze-pump-thaw cycles.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and initiator concentration. It is often beneficial to start with conditions reported for similar acrylate monomers and then optimize for your specific system.
-
Monitor the Reaction: Track the progress of the polymerization by taking samples at different time points and analyzing the monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Proper Polymer Isolation: After the polymerization is complete, the polymer needs to be isolated effectively. This is typically done by precipitating the polymer in a non-solvent (e.g., methanol for polyacrylates), followed by filtration and drying under vacuum to a constant weight.[5] Incomplete precipitation or insufficient drying can lead to an inaccurate yield calculation.
Troubleshooting Low Yield: A Summary Table
| Potential Cause | Recommended Solution | Justification |
| Inhibitor in Monomer | Pass monomer through an inhibitor removal column or wash with aqueous NaOH, dry, and distill.[4] | Inhibitors scavenge free radicals, preventing polymerization initiation. |
| Oxygen Presence | Degas the reaction mixture (e.g., freeze-pump-thaw cycles) and maintain an inert atmosphere (N₂ or Ar).[4] | Oxygen reacts with radicals to form unreactive peroxides, terminating the polymerization. |
| Impurities (e.g., water) | Use freshly distilled monomer and anhydrous solvents. | Impurities can act as chain transfer agents or terminate growing polymer chains, especially in anionic polymerization.[1] |
| Low Initiator Efficiency | Increase initiator concentration or switch to an initiator with a more appropriate half-life at the reaction temperature.[2] | A higher concentration of effective radicals is needed to initiate polymerization. |
| Premature Termination | Decrease initiator concentration or reaction temperature. | Reduces the overall radical concentration, lowering the probability of bimolecular termination events.[2] |
| Incorrect Temperature | Optimize the reaction temperature based on the initiator's half-life. | Temperature affects the rate of initiation, propagation, and side reactions.[2] |
| Insufficient Reaction Time | Monitor monomer conversion over time to determine the optimal reaction duration. | Polymerization may be slow and require more time to reach high conversion. |
| Poor Polymer Precipitation | Use a different non-solvent or increase the volume of the non-solvent. | Ensures complete precipitation of the polymer for accurate yield determination. |
Experimental Protocol: Free-Radical Solution Polymerization of this compound
This protocol is a general guideline adapted from procedures for similar acrylate monomers and should be optimized for your specific experimental goals.[4][5]
Materials:
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This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or another suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of this compound and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Setup: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath or heating mantle set to the desired temperature (typically 60-80 °C for AIBN).
-
Polymerization: Stir the reaction mixture vigorously for the desired reaction time (e.g., 6-24 hours). The solution may become more viscous as the polymerization proceeds.
-
Termination and Precipitation: To stop the reaction, cool the flask in an ice bath. Slowly pour the viscous polymer solution into a large excess of cold methanol while stirring vigorously. The polymer should precipitate as a solid.
-
Isolation and Purification: Allow the precipitate to settle, then collect the polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Yield Calculation: Weigh the dried polymer and calculate the percentage yield based on the initial mass of the monomer.
Visualizing the Process
Caption: Troubleshooting workflow for low polymer yield.
Caption: Key steps of free-radical polymerization.
References
Technical Support Center: Catalyst Deactivation in METHYL 3-(THIEN-2-YL)ACRYLATE Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(thien-2-yl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this process. The synthesis, typically achieved via a Palladium-catalyzed Heck cross-coupling reaction, can be sensitive to various factors that impact catalyst performance and longevity.
Troubleshooting Guide: Catalyst Deactivation
This guide addresses common problems related to catalyst deactivation in a question-and-answer format.
Q1: My reaction yield has dropped significantly after a few runs with a recycled catalyst, or the reaction is sluggish/stalled. What are the likely causes?
A significant drop in yield or reaction rate is often a primary indicator of catalyst deactivation. The most common mechanisms for palladium catalysts used in Heck reactions include:
-
Leaching: The active palladium species dissolves from the solid support into the reaction medium. While these dissolved species can be catalytically active, they are often lost during workup, leading to a lower effective catalyst concentration in subsequent runs.[1][2]
-
Sintering or Agglomeration: Supported palladium nanoparticles can agglomerate at high temperatures, forming larger particles. This reduces the active surface area of the catalyst, leading to a decrease in catalytic activity.[3]
-
Fouling or Coking: Organic byproducts, polymers of the acrylate, or other high-molecular-weight species ("green oil") can deposit on the catalyst surface, physically blocking the active sites.[3]
-
Poisoning: The sulfur atom in the thienyl ring of the reactant or product can act as a poison by strongly coordinating to the palladium active sites. Impurities in reagents or solvents can also poison the catalyst.
-
Change in Palladium Oxidation State: The active catalyst in the Heck cycle is typically Pd(0). This can be oxidized to a less active Pd(II) state, or form stable, inactive Pd(II) complexes, effectively removing it from the catalytic cycle.[4][5]
Q2: How can I identify the specific cause of my catalyst deactivation?
Identifying the deactivation mechanism is key to finding a solution. Consider the following diagnostic approaches:
-
Visual Inspection: A change in the catalyst's color or texture (e.g., from a fine powder to clumps) can suggest agglomeration or significant fouling.
-
Filtration Test (Hot Filtration): To test for leaching, run the reaction for a short period (e.g., 20-30% conversion), then quickly filter the solid catalyst out of the hot reaction mixture. If the reaction continues to proceed in the filtrate, it indicates that active, soluble palladium species have leached into the solution.
-
Inductively Coupled Plasma (ICP) Analysis: Analyzing the reaction solution and the recycled catalyst for palladium content can provide quantitative evidence of leaching.
-
Microscopy and Spectroscopy:
-
Transmission Electron Microscopy (TEM): Can be used to visualize the palladium nanoparticles on the support. Comparing images of fresh and used catalysts can reveal increases in particle size, confirming sintering.
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium on the catalyst surface, helping to identify if oxidation to inactive Pd(II) is occurring.
-
Q3: What preventative measures can I take to minimize catalyst deactivation?
Proactive measures can significantly extend the life and performance of your catalyst:
-
Optimize Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, which accelerate sintering and byproduct formation.
-
Base: The choice and amount of base are critical. The base is required to regenerate the Pd(0) catalyst at the end of the cycle.[4] Using a combination of an organic and inorganic base (e.g., triethylamine and sodium carbonate) can enhance the reaction rate and promote redeposition of leached palladium.[2]
-
-
Select Appropriate Ligands: For homogeneous catalysts, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, improve catalyst stability and activity, and prevent the formation of inactive species.[5][6][7]
-
Ensure High Reagent Purity: Use high-purity solvents and reagents to avoid introducing catalyst poisons. Amines, in particular, should be purified if their quality is suspect, as trace impurities can halt the reaction.[8]
-
Consider Catalyst Support: For heterogeneous catalysts, the choice of support (e.g., activated carbon, alumina, silica) can influence stability, dispersion of metal particles, and resistance to leaching.
Frequently Asked Questions (FAQs)
What is the most common type of catalyst used for this compound synthesis? Palladium-based catalysts are the standard for the Heck reaction used in this synthesis. These can be homogeneous (e.g., Pd(OAc)₂, Pd(dba)₂) or heterogeneous (e.g., Palladium on Carbon, Pd/Al₂O₃).[6][9]
Can the thiophene ring in the substrate poison the palladium catalyst? Yes, sulfur-containing compounds are known potential poisons for palladium catalysts. The sulfur atom can coordinate to the palladium active sites, inhibiting their catalytic activity. The choice of ligands and reaction conditions can help mitigate this effect.
Is a ligand always necessary? While some Heck reactions can be performed without ligands, particularly with highly reactive aryl iodides, using a ligand is generally recommended.[2] Ligands, such as phosphines or NHCs, stabilize the active Pd(0) species, prevent agglomeration, and increase the reaction rate and scope, especially for less reactive aryl bromides or chlorides.[6][7]
How does the choice of base affect catalyst stability? The base is crucial for neutralizing the acid (HX) generated during the reaction and regenerating the active Pd(0) catalyst.[4] Inorganic bases (e.g., K₂CO₃, NaOAc) are common, as are organic amine bases (e.g., Et₃N). An inadequate amount or inappropriate choice of base can lead to the formation of inactive palladium complexes and stall the catalytic cycle.
Catalyst Performance and Regeneration Data
The following table summarizes representative data on catalyst performance and the efficacy of regeneration from various studies on Heck reactions and palladium catalyst systems.
| Parameter | Catalyst System | Substrates | Key Finding | Reference |
| Turnover Number (TON) | Uridate/Pyridyl Pd(II) Complexes (Phosphine-Free) | Deactivated Aryl Bromides | Achieved high catalyst efficiency with TONs ranging from 4.0 x 10⁴ to 9.1 x 10⁴. | [7] |
| Recyclability | Pd/C under Microwave Heating | Aryl Halides & Olefins | Catalyst could be recycled without observed deactivation, with microwave heating shortening reaction times significantly. | [6] |
| Recyclability | Supported Palladium Catalysts | Iodobenzene & Methyl Acrylate | Leached palladium redeposited onto the support after the reaction, allowing the catalyst to be recycled without loss of activity. | [2] |
| Regeneration Efficacy | Deactivated 5 wt.% Pd(OH)₂/C | HBIW Hydrogenation | Treatment with chloroform and glacial acetic acid restored catalyst activity, allowing it to be recycled 4 times with high yield (>70%). | [10] |
| Regeneration Method | Deactivated Pd-containing Catalyst | Olefin Hydrogenation | A three-step process involving thermal treatment in an inert atmosphere, followed by oxidation and rapid cooling, effectively removed carbon deposits. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction Synthesis
This protocol is a representative example for the synthesis of this compound.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-4 mol%), and the base (e.g., triethylamine, 1.5 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add 2-bromothiophene (1 equivalent), methyl acrylate (1.2 equivalents), and a suitable solvent (e.g., N-methylpyrrolidone, DMF, or acetonitrile).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: General Protocol for Catalyst Regeneration (Solvent Washing)
This protocol is effective for removing adsorbed organic species and foulants from a supported palladium catalyst.[10]
-
Recovery: After the reaction, recover the solid catalyst by filtration.
-
Initial Wash: Wash the recovered catalyst cake thoroughly with the reaction solvent (e.g., DMF) to remove residual products and reagents.
-
Solvent Treatment: Transfer the catalyst to a flask. Add a mixture of chloroform and glacial acetic acid.
-
Agitation: Stir the suspension vigorously at room temperature for several hours. Using an ultrasonic bath can enhance the cleaning process.
-
Final Wash & Dry: Filter the catalyst and wash it sequentially with deionized water until the filtrate is neutral, followed by a final wash with a low-boiling-point solvent like acetone or ethanol.
-
Drying: Dry the cleaned catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The regenerated catalyst is now ready for reuse.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of Methyl 3-(thien-2-yl)acrylate
For researchers, scientists, and drug development professionals, a thorough understanding of spectroscopic data is paramount for compound characterization and quality control. This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-(thien-2-yl)acrylate, comparing it with its isomer, methyl 3-(thien-3-yl)acrylate, and a closely related analog, butyl 3-(thien-2-yl)acrylate. This analysis is supported by experimental data from related compounds to provide a robust interpretation.
Predicted 1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound is predicted based on established chemical shift principles and analysis of structurally similar compounds. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for each proton are summarized in the table below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (vinylic) | ~6.30 | Doublet (d) | ~15.7 | 1H |
| H-β (vinylic) | ~7.85 | Doublet (d) | ~15.7 | 1H |
| H-3' (thiophene) | ~7.15 | Doublet of doublets (dd) | ~3.6, ~1.2 | 1H |
| H-4' (thiophene) | ~7.05 | Doublet of doublets (dd) | ~5.0, ~3.6 | 1H |
| H-5' (thiophene) | ~7.40 | Doublet of doublets (dd) | ~5.0, ~1.2 | 1H |
| -OCH3 (methyl ester) | ~3.78 | Singlet (s) | - | 3H |
Comparative Spectral Analysis
To substantiate the predicted spectrum, a comparison with the experimentally determined 1H NMR data of methyl 3-(thien-3-yl)acrylate and butyl 3-(thien-2-yl)acrylate is presented. This comparison highlights the influence of the thiophene ring's point of attachment and the nature of the ester alkyl group on the proton chemical shifts.
| Compound | H-α (ppm) | H-β (ppm) | Thiophene Protons (ppm) | Ester Alkyl Group (ppm) |
| This compound (Predicted) | ~6.30 (d) | ~7.85 (d) | H-3': ~7.15 (dd), H-4': ~7.05 (dd), H-5': ~7.40 (dd) | ~3.78 (s, 3H) |
| Methyl 3-(thien-3-yl)acrylate (Experimental) [1] | 6.27 (d) | 7.68 (d) | 7.29-7.34 (m, 2H), 7.50 (d, 1H) | 3.80 (s, 3H) |
| Butyl 3-(thien-2-yl)acrylate (Experimental) | Not explicitly stated, but vinylic protons expected in the ~6.0-8.0 region | Not explicitly stated, but vinylic protons expected in the ~6.0-8.0 region | Not explicitly stated, but thiophene protons expected in the ~7.0-7.5 region | Not explicitly stated, but would show characteristic butyl signals |
Analysis of Spectral Features:
-
Vinylic Protons (H-α and H-β): The two vinylic protons, H-α and H-β, are expected to appear as doublets with a large coupling constant (J ≈ 15.7 Hz), characteristic of a trans-alkene. The H-β proton is further downfield due to its proximity to the electron-withdrawing thiophene ring.
-
Thiophene Protons: The three protons on the thiophene ring will exhibit a complex splitting pattern. H-5' is expected to be the most downfield of the thiophene protons due to the deshielding effect of the sulfur atom and the adjacent double bond. The coupling constants between the thiophene protons (J3'4' ≈ 3.6 Hz, J4'5' ≈ 5.0 Hz, and J3'5' ≈ 1.2 Hz) are characteristic of a 2-substituted thiophene ring.
-
Methyl Ester Protons: The methyl group of the ester will appear as a sharp singlet at approximately 3.78 ppm.
Structural Assignment and Rationale
The following diagram illustrates the structure of this compound with the assigned protons.
References
Comparative Analysis of the 13C NMR Spectrum of METHYL 3-(THIEN-2-YL)ACRYLATE
This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-(thien-2-yl)acrylate, a molecule of interest for researchers, scientists, and drug development professionals. A comparative study is presented against structurally similar compounds to aid in spectral interpretation and characterization.
Introduction to 13C NMR of this compound
This compound is an α,β-unsaturated ester containing a thiophene ring. Its 13C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the olefinic carbons, the thiophene ring carbons, and the methyl ester carbon. The chemical shifts of these carbons are influenced by their electronic environment, providing valuable information about the molecule's structure.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shift data for this compound and three alternative compounds: its isomer methyl 3-(thiophen-3-yl)acrylate, the phenyl analogue methyl cinnamate, and the parent acrylate, methyl acrylate. All chemical shifts are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted) | Methyl 3-(thiophen-3-yl)acrylate[1] | Methyl Cinnamate[2][3][4] | Methyl Acrylate[5] |
| C=O | ~167.5 | 168.1 | 167.5 | ~166.0 |
| α-carbon (C-2) | ~117.0 | 117.7 | 117.9 | ~128.5 |
| β-carbon (C-3) | ~138.0 | 138.7 | 144.9 | ~130.3 |
| Thiophene C2' | ~139.0 | 127.4 | - | - |
| Thiophene C3' | ~128.0 | 125.4 | - | - |
| Thiophene C4' | ~128.5 | 128.6 | - | - |
| Thiophene C5' | ~131.0 | 137.8 | - | - |
| Phenyl C1' (ipso) | - | - | 134.5 | - |
| Phenyl C2'/C6' (ortho) | - | - | 128.1 | - |
| Phenyl C3'/C5' (meta) | - | - | 129.0 | - |
| Phenyl C4' (para) | - | - | 130.4 | - |
| -OCH3 | ~51.5 | 52.1 | 51.8 | ~51.4 |
Note: The chemical shifts for this compound are predicted values based on spectral data of similar compounds and general principles of 13C NMR spectroscopy, as explicit experimental data was not found in the searched databases.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of the solid sample or 20-50 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.
3. Data Acquisition:
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required compared to 1H NMR.
-
Use a relaxation delay of 1-2 seconds between pulses to allow for sufficient relaxation of the carbon nuclei.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the chemical shift scale to the TMS signal at 0.00 ppm or the solvent peak.
-
Perform baseline correction to obtain a flat baseline.
Signaling Pathway and Structural Relationships
The following diagram illustrates the connectivity of the atoms in this compound and the corresponding expected regions for their 13C NMR signals.
Figure 1. Structure and 13C NMR correlations for this compound.
The workflow for a typical 13C NMR experiment is outlined below.
References
Unveiling Molecular Identity: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques for METHYL 3-(THIEN-2-YL)ACRYLATE Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. METHYL 3-(THIEN-2-YL)ACRYLATE, a heterocyclic compound with potential applications in medicinal chemistry, demands rigorous analytical characterization. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound and its analogs.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition
HRMS stands as a powerful tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. This technique is crucial for confirming the molecular formula of newly synthesized compounds like this compound.
A study on the related isomer, (E)-methyl 3-(thiophen-3-yl)acrylate, utilized HRMS with an electrospray ionization (ESI) source in positive ion mode to confirm its elemental composition.[1] The high-resolution data allows for the differentiation between molecules with the same nominal mass but different elemental formulas, a critical step in structural confirmation.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Analytical Technique | Information Provided | Key Performance Metrics | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight | High mass accuracy (ppm), high resolution | Unambiguous molecular formula determination | Provides limited structural information on its own, may require hyphenation with chromatography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms | Chemical shift (ppm), coupling constants (Hz) | Provides comprehensive structural information | Lower sensitivity compared to MS, requires larger sample amounts |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Wavenumber (cm⁻¹) | Fast, non-destructive, provides information on chemical bonds | Provides limited information on the overall molecular structure |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra | Retention time, mass-to-charge ratio (m/z) | High separation efficiency for complex mixtures, provides both chromatographic and mass spectral data | Limited to thermally stable and volatile compounds, derivatization may be required |
Alternative Analytical Techniques: A Multi-faceted Approach to Characterization
While HRMS provides unparalleled accuracy in mass determination, a comprehensive analysis of this compound necessitates a combination of techniques to elucidate its complete structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the related compound (E)-methyl 3-(thiophen-3-yl)acrylate, both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity and stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For a compound like this compound, FTIR would reveal characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the acrylate moiety, and the vibrations associated with the thiophene ring.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity and identify any volatile impurities. The sample, dissolved in a suitable solvent, is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer for detection and identification.[2]
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source in positive ion mode to confirm the elemental composition.[1]
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[1]
FTIR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.[1] For liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used where a small amount of the sample is placed directly onto the ATR crystal.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) and injected into the gas chromatograph.[2] The GC separates the components of the sample, which are then introduced into the mass spectrometer's ion source.[2] Ionization is often achieved using electron ionization (EI), where the molecules are bombarded with high-energy electrons.[2]
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for HRMS analysis and a comparative overview of the different analytical techniques.
Caption: Experimental workflow for HRMS analysis.
Caption: Comparative analytical techniques workflow.
References
A Comparative Analysis of METHYL 3-(THIEN-2-YL)ACRYLATE and METHYL 3-(THIEN-3-YL)ACRYLATE for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two constitutional isomers, Methyl 3-(thien-2-yl)acrylate and Methyl 3-(thien-3-yl)acrylate. These compounds are of significant interest to researchers in medicinal chemistry and material science due to the versatile reactivity of the acrylate moiety and the established biological relevance of the thiophene core. This document details their synthesis, physicochemical properties, spectroscopic signatures, reactivity, and potential applications, with supporting experimental data where available.
Physicochemical and Spectroscopic Properties
The position of the acrylate substituent on the thiophene ring gives rise to distinct physical and spectroscopic characteristics for each isomer. A summary of their key properties is presented in Table 1, with a detailed comparison of their NMR spectral data in Table 2.
Table 1: Physicochemical Properties
| Property | This compound | METHYL 3-(THIEN-3-YL)ACRYLATE |
| Molecular Formula | C₈H₈O₂S | C₈H₈O₂S |
| Molecular Weight | 168.21 g/mol [1] | 168.21 g/mol |
| Physical State | White to Grey Solid[2] | White solid |
| Melting Point | 52-54 °C[3] | 48-49 °C |
| Boiling Point | 260.8±15.0 °C (Predicted)[3] | Not available |
| Density | 1.202±0.06 g/cm³ (Predicted)[3] | Not available |
| CAS Number | 20883-96-9[1] | 135835-43-7[4][5] |
Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.82 (d, J=15.7 Hz, 1H, Hβ), 7.42 (d, J=5.0 Hz, 1H, H5'), 7.25 (d, J=3.6 Hz, 1H, H3'), 7.06 (dd, J=5.0, 3.6 Hz, 1H, H4'), 6.29 (d, J=15.7 Hz, 1H, Hα), 3.79 (s, 3H, OCH₃) | 167.3 (C=O), 139.6 (C2'), 137.8 (Cβ), 131.5 (C5'), 128.4 (C3'), 128.2 (C4'), 118.5 (Cα), 51.7 (OCH₃) |
| METHYL 3-(THIEN-3-YL)ACRYLATE | 7.68 (d, J=16.0 Hz, 1H, Hβ), 7.50 (d, J=1.6 Hz, 1H, H2'), 7.29-7.34 (m, 2H, H4'/H5'), 6.27 (d, J=16.0 Hz, 1H, Hα), 3.80 (s, 3H, OCH₃) | 168.1 (C=O), 138.7 (Cβ), 137.8 (C3'), 128.6 (C2'), 127.4 (C5'), 125.4 (C4'), 117.7 (Cα), 52.1 (OCH₃) |
Note: The chemical shifts are referenced to TMS (0.00 ppm for ¹H) and the solvent signal (CDCl₃ at 77.16 ppm for ¹³C).
The key differentiating features in the ¹H NMR spectra are the chemical shifts and coupling patterns of the thiophene protons. In the 2-yl isomer, the protons appear as distinct doublets and a doublet of doublets, characteristic of a 2-substituted thiophene ring. In contrast, the 3-yl isomer exhibits a more complex multiplet for two of its thiophene protons. In the ¹³C NMR, notable differences are observed in the chemical shifts of the thiophene carbons, particularly the carbon atom attached to the acrylate group (C2' vs. C3').
Synthesis and Reactivity
Both isomers can be synthesized through common organic reactions, with the Heck and Wittig reactions being prominent methods.
The reactivity of these isomers is influenced by the position of the electron-withdrawing acrylate group on the electron-rich thiophene ring.
Electrophilic Aromatic Substitution: The acrylate group deactivates the thiophene ring towards electrophilic attack. This deactivation is more pronounced in the 2-yl isomer due to the greater ability of the 2-position to stabilize the intermediate carbocation. Consequently, METHYL 3-(THIEN-3-YL)ACRYLATE is expected to be more reactive towards electrophilic substitution, with the reaction likely occurring at the C2 or C5 position of the thiophene ring.
Michael Addition: Both isomers are Michael acceptors, susceptible to nucleophilic attack at the β-carbon of the acrylate moiety. The electrophilicity of this position is subtly influenced by the electronic effects of the thiophene ring. While direct comparative studies are limited, the stronger electron-donating character of the 2-thienyl group (relative to the 3-thienyl group) might slightly modulate the reactivity of the acrylate system.
Potential Biological Activity and Applications in Material Science
While specific biological data for these two exact compounds are not extensively reported, the thiophene and acrylate moieties are present in numerous biologically active molecules.
Anticancer and Antifungal Activity: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antifungal properties.[6] The position of substitution on the thiophene ring can significantly impact biological efficacy. For instance, studies on related compounds have suggested that substitution at the 3-position of the thiophene ring can be crucial for cytotoxic effects. Acrylate derivatives have also shown promise as anticancer agents.[7] Therefore, both this compound and METHYL 3-(THIEN-3-YL)ACRYLATE represent valuable scaffolds for the development of novel therapeutic agents. Further screening is required to determine their specific activities.
Material Science: Thiophene-based compounds are fundamental building blocks for organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The acrylate group offers a site for polymerization, suggesting that both isomers could serve as monomers for the synthesis of novel polymers with interesting electronic and optical properties.
Experimental Protocols
General Synthesis via Heck Reaction: A mixture of the respective bromothiophene (1.0 mmol), methyl acrylate (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., tri-o-tolylphosphine, 0.04 mmol) in a solvent such as a mixture of triethylamine and toluene is heated in a sealed tube at approximately 100 °C for 24 hours. After cooling, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
General NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
High-Resolution Mass Spectrometry (HRMS): HRMS is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the elemental composition of the synthesized compounds.
X-ray Crystallography (General Protocol): Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature. The structure is solved using direct methods and refined to obtain the final crystallographic parameters. Although no specific crystal structures for the title compounds were found in the searched literature, this is the standard procedure to obtain such data.
References
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 20883-96-9 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. molbase.com [molbase.com]
- 5. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells [mdpi.com]
A Comparative Analysis of the Biological Activity of Methyl 3-(thien-2-yl)acrylate and Its Analogs
In the landscape of medicinal chemistry, the thienyl-acrylate scaffold has emerged as a promising pharmacophore, exhibiting a diverse range of biological activities. This guide provides a comparative overview of the biological potency of Methyl 3-(thien-2-yl)acrylate and its structurally related analogs, with a focus on their anticancer, antifungal, and antibacterial properties. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Comparative Biological Activity
Thiophene-containing compounds are recognized for their varied pharmacological activities. The biological profile of these molecules can be significantly influenced by the nature and position of substituents on the thiophene ring. Similarly, acrylate derivatives have demonstrated a spectrum of biological effects, including potent anticancer activity, where the ester group and substitutions on the phenyl ring play a crucial role.
Anticancer Activity
Recent studies have highlighted the potential of thienyl-acrylonitrile derivatives as potent agents against hepatoma cells. For instance, new 3-aryl-2-(thien-2-yl)acrylonitriles have been synthesized and evaluated for their antineoplastic efficacy. Several of these derivatives exhibited inhibitory effects on hepatoma cell proliferation at sub-micromolar concentrations, with IC50 values lower than the clinically used multikinase inhibitor, sorafenib.[1][2][3] The mode of action for some of these compounds involves the induction of apoptosis and inhibition of protein kinases, such as VEGFR-2 tyrosine kinase.[1][2]
Antifungal and Antibacterial Activity
Derivatives of methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate have been synthesized and screened for their antimicrobial activities, with some compounds showing a range of effects from inactive to moderately active.[4] Furthermore, other acrylate derivatives have demonstrated notable antifungal activity. For instance, certain 2-cyano-acrylate derivatives containing phosphonyl moieties have shown promising results against pathogenic fungi like Fusarium graminearum and Cytospora mandshurica.[5]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for this compound analogs.
Table 1: Anticancer Activity of 3-Aryl-2-(thien-2-yl)acrylonitrile Analogs against Hepatoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 1a | HepG2 | > 20 |
| Huh-7 | > 20 | |
| 1b | HepG2 | 1.20 |
| Huh-7 | 1.50 | |
| 1c | HepG2 | 0.55 |
| Huh-7 | 0.32 | |
| 1d | HepG2 | > 20 |
| Huh-7 | > 20 | |
| 1e | HepG2 | > 20 |
| Huh-7 | > 20 | |
| 1j | HepG2 | 4.90 |
| Huh-7 | 5.70 | |
| 1i | HepG2 | 9.30 |
| Huh-7 | 11.79 | |
| Sorafenib (Reference) | HepG2 | 2.50 |
| Huh-7 | 2.80 |
Data sourced from a study on new 3-aryl-2-(thien-2-yl)acrylonitriles.[1]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are descriptions of key experimental protocols used to assess the biological activity of compounds similar to this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Human cancer cell lines (e.g., HepG2, Huh-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds.
-
MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Absorbance Measurement : The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination : The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : Fungal strains are cultured on appropriate agar plates. A standardized inoculum suspension is then prepared in a suitable broth.
-
Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation : Each well is inoculated with the standardized fungal suspension.
-
Incubation : The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth of the microorganism.[6]
Visualizing Experimental Workflow and Logical Relationships
To better illustrate the processes involved in the biological evaluation of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Methyl 3-(thien-2-yl)acrylate: Heck vs. Wittig Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(thien-2-yl)acrylate is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. Its preparation is commonly achieved through olefination reactions, with the Heck and Wittig reactions being two of the most prominent methods. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
Performance Comparison: Heck vs. Wittig Reaction
The choice between the Heck and Wittig reactions for the synthesis of this compound depends on several factors, including the availability of starting materials, desired reaction scale, and purification capabilities. The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene, while the Wittig reaction employs a phosphorus ylide to convert a carbonyl group into a double bond.
| Feature | Heck Reaction | Wittig Reaction |
| Starting Materials | 2-Halothiophene (e.g., 2-bromothiophene), Methyl acrylate | Thiophene-2-carboxaldehyde, Phosphorus ylide (e.g., from methyl (triphenylphosphoranylidene)acetate) |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Triphenylphosphine, Base (e.g., NaHCO₃) |
| Byproducts | Halide salts | Triphenylphosphine oxide |
| Stereoselectivity | Typically high for the (E)-isomer.[1] | Generally high for the (E)-isomer with stabilized ylides.[1] |
| Reaction Conditions | Often requires elevated temperatures and an inert atmosphere.[1] | Can often be performed under milder conditions, including at room temperature and in aqueous media.[1] |
| Purification | Generally straightforward removal of inorganic salts. | Can be complicated by the removal of triphenylphosphine oxide.[1] |
| Reported Yield | Good to excellent. | Good to excellent. |
Spectroscopic Validation Data
The successful synthesis of this compound can be confirmed through various spectroscopic methods. Below is a summary of expected and reported data for the (E)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Heck Reaction Product (Predicted/Reported) | Wittig Reaction Product (Reported for analogous reactions) |
| ¹H NMR | δ (ppm): ~7.7 (d, 1H, vinylic), ~7.4 (d, 1H, thienyl), ~7.2 (d, 1H, thienyl), ~7.0 (dd, 1H, thienyl), ~6.2 (d, 1H, vinylic), ~3.8 (s, 3H, OCH₃) | δ (ppm): Similar shifts to the Heck product are expected. For (E)-methyl 3-(pyridin-2-yl)acrylate: 7.69 (d, J = 16 Hz, 1H), 6.93 (d, J = 16 Hz, 1H), 3.82 (s, 3H).[2] |
| ¹³C NMR | δ (ppm): ~167 (C=O), ~140 (vinylic CH), ~139 (thienyl C), ~131 (thienyl CH), ~128 (thienyl CH), ~127 (thienyl CH), ~118 (vinylic CH), ~52 (OCH₃) | δ (ppm): Similar shifts to the Heck product are expected. For (E)-methyl 3-(pyridin-2-yl)acrylate: 167.23, 152.95, 150.19, 143.57, 136.76, 124.25, 124.23, 122.00, 51.84.[2] |
Infrared (IR) Spectroscopy
| Functional Group | Heck Reaction Product (Predicted) | Wittig Reaction Product (Predicted) |
| C=O Stretch (Ester) | ~1720 cm⁻¹ (strong) | ~1720 cm⁻¹ (strong) |
| C=C Stretch (Alkene) | ~1630 cm⁻¹ (medium) | ~1630 cm⁻¹ (medium) |
| C-O Stretch (Ester) | ~1200, ~1100 cm⁻¹ (strong) | ~1200, ~1100 cm⁻¹ (strong) |
| C-H Stretch (Aromatic/Vinylic) | ~3100-3000 cm⁻¹ (medium) | ~3100-3000 cm⁻¹ (medium) |
Mass Spectrometry (MS)
| Technique | Heck Reaction Product (Predicted) | Wittig Reaction Product (Predicted) |
| Molecular Ion [M]⁺ | m/z = 168.02 | m/z = 168.02 |
| Key Fragments | [M - OCH₃]⁺ (m/z = 137), [M - COOCH₃]⁺ (m/z = 109) | [M - OCH₃]⁺ (m/z = 137), [M - COOCH₃]⁺ (m/z = 109) |
Experimental Protocols
Synthesis via Heck Reaction
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between a halothiophene and methyl acrylate.
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and PPh₃.
-
Add anhydrous DMF, followed by 2-bromothiophene, methyl acrylate, and K₂CO₃.
-
Heat the reaction mixture with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis via Wittig Reaction
This protocol details a one-pot aqueous Wittig reaction for the synthesis of this compound.[3]
Materials:
-
Thiophene-2-carboxaldehyde
-
Methyl bromoacetate
-
Triphenylphosphine
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, add triphenylphosphine to a saturated aqueous solution of NaHCO₃ and stir vigorously.
-
To the suspension, add methyl bromoacetate followed by thiophene-2-carboxaldehyde.[3]
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[3]
-
Quench the reaction with dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts with anhydrous MgSO₄, filter, and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis and validation of this compound via the Heck and Wittig reactions.
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Experimental workflow for the Wittig reaction synthesis.
References
A Comparative Guide to METHYL 3-(THIEN-2-YL)ACRYLATE-Based Polymers and Other Polyacrylates for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of polymers based on METHYL 3-(THIEN-2-YL)ACRYLATE against well-established polyacrylates like Poly(methyl methacrylate) (PMMA) and Poly(ethyl acrylate) (PEA) in the context of drug delivery. It is important to note that while extensive data exists for common polyacrylates, research on this compound-based polymers is limited in publicly accessible literature. Therefore, this comparison combines established experimental data for traditional polyacrylates with a theoretical performance evaluation of this compound-based polymers based on the known properties of the polyacrylate backbone and the thienyl functional group.
Overview of Polyacrylates in Drug Delivery
Polyacrylates are a versatile class of polymers widely utilized in biomedical applications due to their biocompatibility, ease of functionalization, and tunable mechanical properties.[1] PMMA, a transparent and rigid polymer, has a long history of use in medical devices and as a bone cement, often loaded with antibiotics for localized drug delivery.[2][3] Other polyacrylates are explored for their varied properties, ranging from hydrophobic to hydrophilic, influencing their interaction with biological systems and their drug release characteristics.
The introduction of a thiophene group, as in this compound, offers the potential for novel properties. Thiophene and its derivatives are known for their electronic properties and have been explored in various biomedical applications, including as components of anticancer agents.[4][5][6] The sulfur-containing heterocyclic ring may introduce unique interactions with drugs and biological tissues. However, the metabolism of thiophene can sometimes lead to reactive metabolites, a factor to be considered in biocompatibility assessments.[7][8]
Comparative Performance Data
The following tables summarize key performance indicators for PMMA and PEA based on available experimental data. A projected performance for a hypothetical Poly(this compound) is included for comparative purposes, based on chemical structure and the known properties of related materials.
Table 1: Biocompatibility Profile
| Polymer | Cell Viability (e.g., MTT Assay) | Hemolysis (%) | Inflammatory Response | Notes |
| Poly(methyl methacrylate) (PMMA) | Generally high (>90% for solid forms)[9] | Low | Minimal for pure polymer; monomers can be irritants[3] | Widely considered biocompatible and used in FDA-approved devices.[2][3] |
| Poly(ethyl acrylate) (PEA) | Variable, dependent on residual monomers and polymer formulation. | Can be higher than PMMA, related to hydrophobicity.[10] | Generally low, but can be influenced by impurities. | Copolymers often used to tailor biocompatibility. |
| Poly(this compound) (Projected) | Largely Unknown. Expected to be dependent on purity and potential for leachable thiophene derivatives. Thiophene-containing compounds have shown variable cytotoxicity.[6][11] | Unknown. | Unknown. Thiophene metabolism can sometimes induce immune responses.[7] | Requires thorough investigation due to the biological activity of the thiophene moiety. |
Table 2: Drug Release Characteristics
| Polymer | Drug Loading Capacity | Release Mechanism | Typical Release Profile | Key Influencing Factors |
| Poly(methyl methacrylate) (PMMA) | Moderate, dependent on porosity and drug-polymer interaction. | Primarily diffusion-controlled from a non-degradable matrix.[12] | Biphasic: initial burst release followed by a sustained, slower release.[13][14] | Porosity of the polymer matrix, drug solubility, and polymer hydrophobicity.[14] |
| Poly(ethyl acrylate) (PEA) | Can be higher than PMMA for certain drugs due to a more flexible matrix. | Diffusion-controlled. | Can be tailored from rapid to sustained release through copolymerization. | Polymer chain mobility (related to lower Tg), drug-polymer interactions. |
| Poly(this compound) (Projected) | Unknown. The thienyl group could offer specific interactions (e.g., π-π stacking) with aromatic drugs, potentially increasing loading. | Diffusion-controlled. | Unknown. The aromatic and relatively hydrophobic side chain may retard the release of hydrophobic drugs. | Drug-thiophene interactions, polymer matrix morphology. |
Table 3: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Relevance to Drug Delivery |
| Poly(methyl methacrylate) (PMMA) | 48 - 76[9] | 1.8 - 3.1[9] | 2 - 10 | High strength and rigidity suitable for load-bearing applications like bone cements.[2] |
| Poly(ethyl acrylate) (PEA) | Lower than PMMA | Lower than PMMA | Higher than PMMA | More flexible, suitable for coatings and matrices where rigidity is not required. |
| Poly(this compound) (Projected) | Unknown. The bulky, rigid thienyl group may increase stiffness compared to PEA. | Unknown. Likely higher than PEA. | Unknown. Likely lower than PEA. | Potentially a rigid polymer, but likely less so than PMMA. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of polymer performance. Below are representative protocols for key experiments.
Polymer Synthesis: Free Radical Polymerization
This is a common method for synthesizing polyacrylates.
-
Monomer Purification: The acrylate monomer (e.g., Methyl Methacrylate) is passed through a column of basic alumina to remove the inhibitor.
-
Initiator and Solvent: A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN) is dissolved in an appropriate solvent (e.g., toluene).
-
Polymerization: The purified monomer is added to the initiator solution. The mixture is purged with an inert gas (e.g., nitrogen or argon) and then heated to a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours) to induce polymerization.
-
Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to remove residual monomer and solvent.
In Vitro Drug Release Study
-
Preparation of Drug-Loaded Polymer: The drug is incorporated into the polymer matrix, for example, by solvent casting or by adding it during the polymerization process. The drug-loaded polymer is then formed into a specific geometry (e.g., films or microspheres).
-
Release Medium: A known amount of the drug-loaded polymer is placed in a vessel containing a defined volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: The vessel is incubated at a constant temperature (e.g., 37 °C) with gentle agitation.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh buffer. The concentration of the released drug in the aliquots is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative drug release is then plotted against time.
Biocompatibility Assessment: MTT Assay for Cytotoxicity
-
Cell Culture: A specific cell line (e.g., L929 fibroblasts) is cultured in a suitable medium in 96-well plates until a confluent monolayer is formed.
-
Preparation of Polymer Extracts: The polymer is sterilized and incubated in the cell culture medium for a defined period (e.g., 24 hours) to create an extract containing any leachable substances.
-
Cell Treatment: The culture medium is replaced with the polymer extract (or dilutions of it). Control wells contain fresh medium.
-
MTT Incubation: After a specified exposure time (e.g., 24 hours), the extract is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Quantification: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the control cells.[15][16]
Visualizing Workflows and Relationships
The following diagrams, created using Graphviz, illustrate key processes and logical comparisons relevant to the evaluation of these polymers.
Caption: Workflow for the synthesis of polyacrylates via free radical polymerization.
Caption: Logical comparison of factors influencing drug release from different polyacrylates.
Caption: Signaling pathways in the evaluation of polymer biocompatibility.
Conclusion and Future Directions
Established polyacrylates like PMMA offer a reliable, albeit sometimes limited, platform for drug delivery, particularly in applications requiring mechanical strength. The performance of these polymers is well-documented, providing a solid baseline for comparison.
This compound-based polymers represent an unexplored frontier. The incorporation of the thienyl group is chemically intriguing and could lead to polymers with unique drug interaction profiles and potentially tunable electronic properties. However, the lack of experimental data on their biocompatibility, drug release kinetics, and mechanical properties necessitates a cautious and thorough investigation.
Future research should focus on:
-
Synthesis and Characterization: Developing reliable polymerization methods for this compound and thoroughly characterizing the resulting polymers.
-
In-depth Biocompatibility Studies: Conducting comprehensive in vitro and in vivo biocompatibility tests to assess any potential toxicity related to the thiophene moiety.
-
Drug Loading and Release Experiments: Evaluating the polymer's performance with a range of model drugs, particularly those with aromatic structures, to understand the influence of the thienyl side chain.
By systematically addressing these areas, the true potential of this compound-based polymers as a novel platform for advanced drug delivery can be determined.
References
- 1. plastecprofiles.com [plastecprofiles.com]
- 2. An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)active surface in biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PMMA [mit.edu]
- 10. Acrylate and methacrylate esters: relationship of hemolytic activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure and release behavior of PMMA/silica composite drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(thien-2-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 3-(thien-2-yl)acrylate, a valuable building block in medicinal chemistry and materials science, can be achieved through several catalytic routes. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall process sustainability. This guide provides a comparative overview of common catalytic systems, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
Performance Overview of Catalytic Systems
The primary synthetic methodologies for this compound and its analogs involve palladium-catalyzed Heck coupling, the Wittig reaction, and Knoevenagel condensation. Each method offers distinct advantages and is amenable to a range of catalytic conditions. Below is a comparative summary of these approaches.
Data Presentation: Catalyst Performance Comparison
The following table summarizes quantitative data for different catalytic systems employed in the synthesis of this compound and a closely related analog, methyl 3-(thiophen-3-yl)acrylate. Direct comparative data for the 2-thienyl isomer is limited in the reviewed literature; therefore, data for the 3-thienyl isomer is presented as a close analog to provide a broader comparative context.
| Reaction Type | Catalyst System | Reactants | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heck Coupling | Pd(OAc)₂ / PPh₃ | 2-Bromothiophene, Methyl acrylate | K₂CO₃ / DMF | 140 | 3 | High | [1] |
| Heck Coupling | Palladium(II) acetate (Pd(OAc)₂) (ligand-free) | Thiophene-3-boronic acid, Methyl acrylate | Base-free / DMF | 80 | 12 | High | [2] |
| Wittig Reaction | Triphenylphosphine / Methyl bromoacetate | 3-Thiophenecarboxaldehyde | NaHCO₃ / Water, Diethyl ether | RT | 1 | — | [3] |
| Knoevenagel | SeO₂/ZrO₂ | Aromatic aldehyde, Active methylene compound | Water or Solvent-free | RT | — | Excellent | [4] |
| Knoevenagel | Piperidine | Benzaldehyde, Ethyl acetoacetate | — | — | — | — | [5] |
| Knoevenagel | Lewis Acids (e.g., ZnCl₂, CuCl₂) | Aromatic aldehyde, Active methylene compound | Solvent-free | — | — | — | [4] |
Note: "—" indicates that the specific data point was not provided in the cited source. Yields reported as "High" or "Excellent" suggest good to quantitative conversion as described in the reference.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Palladium-Catalyzed Heck Coupling (Ligand and Base-Free)
This protocol describes the synthesis of (E)-methyl 3-(thiophen-3-yl)acrylate via an oxidative Heck reaction.[2]
Materials:
-
Thiophene-3-boronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add thiophene-3-boronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).
-
Add dimethylformamide (DMF) (5 mL) to the flask.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the final product.
Wittig Reaction
This protocol details the synthesis of methyl 3-(thiophen-3-yl)acrylate via a one-pot aqueous Wittig reaction.[3]
Materials:
-
3-Thiophenecarboxaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 mmol) and sodium bicarbonate (2.0 mmol) in deionized water (10 mL).
-
To this solution, add freshly ground triphenylphosphine (1.4 mmol).
-
Stir the resulting suspension vigorously for 1 minute.
-
To the stirred suspension, add methyl bromoacetate (1.6 mmol).
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
Quench the reaction by adding dilute acid (e.g., 1 M HCl).
-
Transfer the quenched reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming C-C bonds by reacting a carbonyl compound with an active methylene compound, catalyzed by a base or a Lewis acid.[4][5][6]
General Procedure:
-
To a flask containing the aldehyde (e.g., 2-thiophenecarboxaldehyde) and the active methylene compound (e.g., methyl acetoacetate) in a suitable solvent (or solvent-free), add the catalyst (e.g., piperidine, ZnCl₂, or a solid-supported catalyst).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates and the catalyst used.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by crystallization or chromatography.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow for synthesis and purification.
Signaling Pathway Diagram: Catalytic Cycle of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis. The following diagram illustrates the key steps in its catalytic cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Safety Operating Guide
Proper Disposal of METHYL 3-(THIEN-2-YL)ACRYLATE: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of METHYL 3-(THIEN-2-YL)ACRYLATE based on the safety data sheet (SDS) of the closely related compound, methyl acrylate. No specific SDS for this compound was found. Therefore, these procedures should be considered as a baseline and may need to be adapted based on a specific risk assessment for your facility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. As a derivative of methyl acrylate, it is likely to be a flammable liquid and vapor, harmful if swallowed or in contact with skin, a skin and eye irritant, and potentially toxic to aquatic life.[1][2] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Summary and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is essential to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2] | Flame-retardant lab coat, safety glasses/goggles, chemical-resistant gloves (e.g., nitrile). |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] | Chemical-resistant gloves, lab coat. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][2] | Safety glasses/goggles, chemical-resistant gloves. |
| Aquatic Toxicity | Toxic to aquatic life.[1] | N/A (Prevent release to the environment). |
Step-by-Step Disposal Procedure
This section outlines the procedural steps for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and rinsates in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other incompatible waste streams.
2. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a commercial absorbent to contain the spill.[3]
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Punctured or otherwise damaged containers should be disposed of as hazardous waste.
-
Follow your institution's guidelines for the disposal of decontaminated containers.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
Experimental Workflow: Disposal Protocol
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling METHYL 3-(THIEN-2-YL)ACRYLATE
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling METHYL 3-(THIEN-2-YL)ACRYLATE in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical.
Hazard Summary
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Due to its chemical structure as an acrylate, it may also be flammable and prone to polymerization if not handled and stored correctly.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling/Weighing | Chemical splash goggles | Nitrile rubber gloves (double-gloving is recommended)[2] | Chemical-resistant lab coat[2] | Work in a certified chemical fume hood[2] |
| Preparing Solutions | Chemical splash goggles and a face shield if splashing is possible[2] | Nitrile rubber gloves (double-gloving is recommended)[2] | Chemical-resistant lab coat[2] | Work in a certified chemical fume hood[2] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty neoprene or nitrile rubber gloves[3] | Flame-retardant antistatic protective clothing or chemical-resistant apron[3] | NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for large spills[4][5] |
Operational and Disposal Plans
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight[4]. The recommended storage temperature is typically 2-8°C[4].
-
Keep the container tightly closed to prevent contamination and polymerization[4].
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases[5].
2. Handling and Use
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to avoid inhalation of vapors[2].
-
Use spark-proof tools and take precautionary measures against static discharge[5].
-
Avoid contact with skin and eyes by wearing the appropriate PPE at all times[4][6].
-
Do not eat, drink, or smoke in the area where the chemical is handled[6].
-
Wash hands thoroughly after handling[6].
3. Spill Management
-
In case of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE for spill cleanup, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth)[4].
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[3][4].
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
4. Disposal Plan
-
This compound and any materials contaminated with it should be treated as hazardous waste[3].
-
Collect all waste in clearly labeled, sealed containers that are compatible with the chemical[7].
-
Dispose of the hazardous waste through an approved and licensed waste disposal facility, following all local, state, and federal regulations[3][8].
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9]. After triple-rinsing, the container can be disposed of as regular waste, ensuring the label is defaced[9].
Emergency Response Workflow for a Chemical Spill
Caption: Workflow for handling a chemical spill.
References
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. vastanichem.com [vastanichem.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
